4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyquinolin-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSERYDSLYCHJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735087 | |
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-83-8 | |
| Record name | (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide
This document provides a detailed technical guide for the synthesis of the target compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. The proposed synthetic route is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and relevant data to facilitate the synthesis of this and structurally related quinoline derivatives.
The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] The functionalization at the 2-position of the quinoline ring with a catechol (1,2-diol) moiety allows for the exploration of a diverse chemical space for potential therapeutic applications.
Overall Synthetic Strategy
The synthesis is designed as a two-step process. The first step involves the preparation of a key precursor, 2-chloro-4-methoxyquinoline. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this chloroquinoline derivative with 3,4-dihydroxybenzeneboronic acid to yield the final product.
Step 1: Synthesis of 2-chloro-4-methoxyquinoline
The initial step focuses on the synthesis of the haloquinoline precursor. This is achieved through the chlorination of 4-methoxy-1H-quinolin-2-one, which is the more stable tautomer of 4-hydroxy-2-quinolone.
Reaction Scheme: (4-Methoxy-1H-quinolin-2-one) + POCl₃ → (2-chloro-4-methoxyquinoline)
Experimental Protocol: Chlorination of 4-Methoxy-1H-quinolin-2-one
This protocol is based on established methods for the conversion of 2-quinolones to 2-chloroquinolines.
Materials:
-
4-Methoxy-1H-quinolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-1H-quinolin-2-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methoxyquinoline.
Step 2: Suzuki-Miyaura Cross-Coupling
The final step involves the palladium-catalyzed cross-coupling of 2-chloro-4-methoxyquinoline with 3,4-dihydroxybenzeneboronic acid. The reactivity of haloquinolines in Suzuki couplings generally follows the order I > Br > Cl.[5] While chloroquinolines are less reactive, the reaction can be effectively facilitated using appropriate catalyst systems, often employing bulky, electron-rich phosphine ligands.[5]
Reaction Scheme: (2-chloro-4-methoxyquinoline) + (3,4-dihydroxybenzeneboronic acid) --[Pd Catalyst, Base]--> (this compound)
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol adaptable for the specific substrates. Optimization of the catalyst, ligand, base, and solvent may be required.[5][6]
Materials:
-
2-chloro-4-methoxyquinoline (1.0 equivalent)
-
3,4-dihydroxybenzeneboronic acid (1.2-1.5 equivalents)
-
Solvent System (e.g., Dioxane/Water 4:1, or DMF/Water)[3][5][7]
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-4-methoxyquinoline (1.0 equiv.), 3,4-dihydroxybenzeneboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[5][7]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).[5][7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]
Note on Optimization: For less reactive chloro-heterocycles, alternative catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands may improve yields.[5] The hydroxyl groups on the boronic acid can potentially interfere with the reaction; if low yields are observed, protection of the diol (e.g., as an acetonide) prior to coupling, followed by a deprotection step, may be necessary.
Data Presentation: Representative Suzuki Coupling Reactions
The table below summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of various chloro-heterocycles with arylboronic acids, providing a reference for expected outcomes.
| Heteroaryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / Ligand (2%) | KF | Dioxane | 80 | 12 | 70-85 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane | 100 | 24 | 71 |
| 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | THF | 90-120 | 8-12 | 75-90 |
| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand (1.5%) | KF | Dioxane | 100 | 16 | 78 |
Data compiled from analogous reactions reported in the literature.[1][8][9]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Proposed two-step synthesis of the target compound.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Due to the limited availability of direct experimental data for this specific molecule, this document combines foundational chemical identifiers with generalized experimental protocols for determining key physicochemical parameters. Furthermore, computational predictions and logical workflows for property determination and biological activity screening are presented to guide researchers in their evaluation of this compound. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering a structured approach to characterizing novel chemical entities.
Chemical Identity and Basic Properties
This compound is a heterocyclic compound featuring a quinoline ring system linked to a benzene-1,2-diol (catechol) moiety. The presence of both a methoxy group and hydroxyl groups suggests potential for hydrogen bonding and specific solubility characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1313738-83-8 | [1] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Canonical SMILES | COC1=CC=C2C(=C1)C(=NC=C2C3=CC=C(C=C3O)O) | - |
| InChI Key | GSERYDSLYCHJAD-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 74.84 Ų | - |
| Predicted logP | 3.1 | - |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2][3][4]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and biological testing.
Methodology: Qualitative Solubility Testing
-
Initial Solvent Screening: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
Agitation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or partially soluble.
-
Systematic Solvent Selection: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, acetone, ethyl acetate, and hexane, to establish a solubility profile.[5][6][7][8] For ionizable compounds, solubility in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH) is also determined.[9]
Logical Workflow for Physicochemical Characterization
A systematic approach is essential for the comprehensive characterization of a novel compound. The following diagram illustrates a logical workflow.
Biological Activity Screening Workflow
As no specific signaling pathways for this compound have been reported, a general workflow for initial biological screening is proposed. This workflow is designed to identify potential therapeutic areas and mechanisms of action.
Conclusion
This technical guide consolidates the available identifying information for this compound and provides a framework for its further physicochemical and biological characterization. The presented experimental protocols and logical workflows offer a systematic approach for researchers to generate the necessary data to evaluate its potential in drug discovery and development. The absence of extensive experimental data highlights an opportunity for further research to fully elucidate the properties of this compound.
References
- 1. echemi.com [echemi.com]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS: 1313738-83-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a synthetic analog of the naturally occurring flavonoid fisetin, is a promising small molecule with potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its chemical properties, expected biological activities, and putative mechanisms of action based on available patent literature and research on structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 1313738-83-8 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2] |
| Molecular Weight | 267.28 g/mol | [1][2] |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified (expected to be soluble in organic solvents like DMSO and methanol) | |
| InChI Key | GSERYDSLYCHJAD-UHFFFAOYSA-N | [1] |
Expected Biological Activity and Mechanism of Action
Based on patent literature, this compound is described as a neuroprotective agent.[3] Its proposed mechanism of action, analogous to fisetin and other neuroprotective polyphenols, involves multiple pathways to counteract neuronal damage. The primary expected biological activities include:
-
Neuroprotection: The compound is anticipated to protect neurons from various insults, potentially slowing the progression of neurodegenerative diseases.[3]
-
Antioxidant Activity: It likely possesses direct free radical scavenging properties and, more importantly, can enhance the intracellular levels of glutathione (GSH), a key antioxidant.[3]
-
Anti-inflammatory Effects: The compound is expected to exhibit anti-inflammatory activity, which is a critical factor in many neurodegenerative conditions.[3]
-
Anti-excitotoxic Effects: It may counteract glutamate-induced excitotoxicity, a major contributor to neuronal cell death in ischemic events.[3]
The proposed signaling pathway for the neuroprotective effects of this compound is illustrated below.
Caption: Proposed mechanism of neuroprotection.
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following protocols are based on standard methodologies for evaluating the neuroprotective effects of related compounds.
General Synthesis of 2-Aryl-4-Methoxyquinolines
A plausible synthetic route can be adapted from known methods for producing 2-aryl-4-methoxyquinolines. One such general method is the acid-catalyzed condensation of a β-ketoester with an aniline, followed by methylation.
Materials:
-
Substituted aniline
-
Ethyl benzoylacetate derivative
-
Polyphosphoric acid (PPA) or Dowex-50
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of the substituted aniline and the ethyl benzoylacetate derivative is heated in the presence of a catalyst like PPA or Dowex-50 to facilitate cyclization and form the corresponding 4-hydroxyquinoline.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water or ice.
-
The crude 4-hydroxyquinoline is filtered, dried, and then dissolved in a suitable solvent like acetone.
-
Potassium carbonate and methyl iodide are added to the solution, and the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.
-
The crude 4-methoxyquinoline derivative is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay evaluates the ability of the compound to protect neuronal cells from glutamate-induced cell death.
Cell Line: HT22 mouse hippocampal neuronal cells
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.
-
After pre-incubation, add glutamate to a final concentration of 5 mM to induce excitotoxicity.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
The workflow for a typical in vitro neuroprotection screening is depicted below.
Caption: Workflow for in vitro neuroprotection screening.
Summary and Future Directions
This compound represents a promising scaffold for the development of novel neuroprotective therapeutics. Its potential multi-target mechanism, including antioxidant and anti-inflammatory actions, makes it an attractive candidate for addressing the complex pathology of neurodegenerative diseases.[3] Future research should focus on the specific synthesis and in-depth biological characterization of this compound to validate its therapeutic potential. This would include quantitative in vitro assays, pharmacokinetic studies, and in vivo efficacy studies in relevant animal models of neurodegeneration.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives
Introduction to Quinoline and its Derivatives
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2][3] The versatility of the quinoline nucleus allows for diverse structural modifications, which has led to the development of a multitude of derivatives with enhanced and specific pharmacological properties.[1][4] Consequently, quinoline and its derivatives are recognized as privileged structures in drug discovery.[5]
The therapeutic significance of quinoline was first highlighted by the discovery of quinine, an antimalarial agent isolated from the bark of the Cinchona tree.[1][2][3] This discovery paved the way for the development of other synthetic antimalarial drugs such as chloroquine, mefloquine, and primaquine.[1][6][7][8] Beyond their antimalarial effects, quinoline derivatives have been successfully developed into drugs for a wide array of conditions.[1][9][10] For instance, fluoroquinolones like ciprofloxacin and levofloxacin are widely used as antibacterial agents.[1][11] Furthermore, several quinoline-based molecules have been approved as anticancer drugs, such as cabozantinib, a tyrosine kinase inhibitor.[12][13] The broad spectrum of activities also includes antiviral, anti-inflammatory, anticonvulsant, and cardiovascular effects.[1][9][10]
Anticancer Activity
Quinoline derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer types through diverse mechanisms of action.[14][15] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[14][16][17]
Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[17][18] Receptors such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) are pivotal targets.[12][19] By inhibiting these kinases, quinoline compounds can disrupt signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for tumor growth and progression.[4][12][16]
-
Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis in cancer cells.[16][17]
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines, thereby preventing tumor proliferation.[14][15]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | Cytotoxic |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | Cytotoxic |
| Quinoline-chalcone hybrid (Compound 23) | Various cancer cell lines | 0.009 - 0.016 µM | Tubulin polymerization inhibitor |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 µM | EGFR inhibition (IC₅₀ = 2.61 µM) |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116, RKO, A2780, Hela | 2.56 - 3.67 µM | Antiproliferative |
| 2,4-disubstituted quinoline derivatives | HT-29 (Colon) | 8.12 - 11.34 µM | Cytotoxic |
Table 1: Summary of anticancer activity of selected quinoline derivatives.[14][16][20][21]
Signaling Pathway Visualization
Caption: Inhibition of key carcinogenic signaling pathways by quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][5][22] The development of fluoroquinolones marked a significant advancement in antibacterial therapy.[11] Research continues to explore novel quinoline scaffolds to combat the growing threat of antimicrobial resistance.[22][23]
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase Inhibition: The primary antibacterial mechanism for quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[24] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting them, quinolones lead to the cessation of bacterial cell division and ultimately cell death.
-
Other Mechanisms: Some derivatives may also act by disrupting the fungal cell wall or inhibiting other essential enzymes like peptide deformylase.[25]
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial/Fungal Strain | Activity (MIC in µg/mL) |
| Compound 2 | S. aureus | 3.12 |
| Compound 6 | S. aureus | 3.12 |
| Compound 6 | B. cereus | 3.12 |
| Compound 4g | S. aureus | 7.81 |
| Compound 4m | S. aureus | 7.81 |
| Unnamed Quinoline Derivative | C. difficile | 1.0 |
Table 2: Summary of Minimum Inhibitory Concentration (MIC) for selected quinoline derivatives against various microbial strains.[23][24][25]
Antiviral Activity
The quinoline scaffold is present in several molecules exhibiting significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, Dengue virus, and Influenza A virus (IAV).[26][27][28]
Mechanisms of Action:
-
Inhibition of Viral Replication: Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, have shown antiviral activity by interfering with viral replication processes, such as endosomal acidification, which is necessary for the entry of some viruses into host cells.[26][28]
-
Enzyme Inhibition: Some quinoline derivatives act as specific viral enzyme inhibitors. For example, saquinavir, which contains a quinoline moiety, is a protease inhibitor used in HIV therapy.[26] Other derivatives have been found to inhibit viral polymerases or other enzymes crucial for the viral life cycle.[27][28]
Quantitative Data: Antiviral Activity of Quinoline Derivatives
| Compound/Derivative | Virus | Activity (IC₅₀ in µM) |
| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.70 |
| Compound 1ah | Respiratory Syncytial Virus (RSV) | 3.10 |
| Compound 1ae | Influenza A Virus (IAV) | 1.87 |
| Compound 1af | Influenza A Virus (IAV) | 2.51 |
| Mefloquine | Zika Virus (ZIKV) | Reduces ZIKV RNA production |
Table 3: Summary of antiviral activity of selected quinoline derivatives.[26][27]
Anti-inflammatory Activity
Quinoline-based compounds have been developed as anti-inflammatory agents targeting several key pharmacological targets involved in the inflammatory cascade.[29][30] Their activity depends on the nature and position of substituents on the quinoline ring.[29]
Mechanisms of Action:
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[29][30] For instance, derivatives with a carboxylic acid moiety tend to show COX inhibition.[29]
-
Receptor Antagonism: Derivatives containing a carboxamide group have displayed antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways.[29]
Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
| Compound/Derivative | Target | Activity |
| Quinoline-4-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |
| Quinoline-3-carboxylic acid | Lipopolysaccharide (LPS) induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |
| Compound 6b | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |
| Compound 6a | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |
Table 4: Summary of the anti-inflammatory activity of selected quinoline derivatives.[31][32]
Antimalarial Activity
The historical success of quinoline-based drugs like quinine and chloroquine has established this scaffold as a cornerstone in antimalarial drug discovery.[1][6][8] Research is ongoing to develop new quinoline derivatives to overcome the challenge of drug resistance in Plasmodium parasites.[6][33]
Mechanisms of Action:
-
Inhibition of Heme Detoxification: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme.[6][33] The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[8][34] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[6][33] There, they bind to free heme, forming a complex that prevents its polymerization into hemozoin.[33] The buildup of this toxic complex leads to parasite death.[34]
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
| Compound/Derivative | Plasmodium Strain | Activity (IC₅₀) |
| Compound 5 | P. falciparum | 0.014 - 5.87 µg/mL (range for series) |
| Compound 40b | P. falciparum 3D7 | 0.62 µg/mL |
| Compound 40a | P. falciparum Pf3D7 (chloroquine-sensitive) | 0.25 µM |
| Quinoline-pyrimidine hybrid | P. falciparum | 0.073 µg/mL |
| Quinoline-sulfonamide hybrid | P. falciparum 3D7 | 0.05 µM |
| Quinoline-sulfonamide hybrid | P. falciparum K1 (chloroquine-resistant) | 0.41 µM |
Table 5: Summary of antimalarial activity of selected quinoline derivatives.[33][35]
Key Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[36][37][38] The assay is based on the conversion of the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[36][38]
Methodology
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[21] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivative.[36] Include vehicle controls (cells treated with the same concentration of solvent, e.g., DMSO, as the test compounds) and untreated controls (cells in medium only).[36]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[36][37]
-
MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[21][36][38] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[36]
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100 µL of a solubilization solution (e.g., anhydrous DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21][36]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[21][36] Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[38] A reference wavelength of 630 nm can be used to correct for background absorbance.[36][38]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[21][36]
MTT Assay Workflow
Caption: A standard workflow diagram for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[23][25]
Methodology
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture.
-
Compound Dilution: Prepare a series of two-fold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
MIC Assay Workflow
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The quinoline scaffold remains a highly productive source for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The synthetic accessibility and versatility of the quinoline ring system allow for fine-tuning of its pharmacological profile, enabling the design of compounds with improved potency, selectivity, and reduced toxicity. Future research will likely focus on the development of novel quinoline-based hybrids and conjugates to address challenges such as drug resistance and to explore new therapeutic applications for this privileged heterocyclic system.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. drugs.com [drugs.com]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. ijrpr.com [ijrpr.com]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 31. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 34. drugs.com [drugs.com]
- 35. mdpi.com [mdpi.com]
- 36. benchchem.com [benchchem.com]
- 37. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 38. MTT assay protocol | Abcam [abcam.com]
Spectroscopic and Structural Elucidation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS No. 1313738-83-8). Due to the absence of published experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a substituted quinoline and a catechol moiety. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for the structural elucidation of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoline-H | 7.0 - 8.5 | m, d, dd | The aromatic protons of the quinoline ring system are expected to appear in this region, with their specific shifts and coupling patterns influenced by the methoxy and benzene-1,2-diol substituents. |
| Benzene-H | 6.5 - 7.5 | m, d, dd | The protons on the benzene-1,2-diol ring will resonate in this range. The presence of two hydroxyl groups will affect their chemical environment. |
| Methoxy (-OCH₃) | ~3.9 | s | A singlet corresponding to the three protons of the methoxy group. |
| Hydroxyl (-OH) | 4.0 - 7.0 | br s | Broad singlets for the two hydroxyl protons; their chemical shift can be highly variable depending on solvent, concentration, and temperature. |
m = multiplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |
| Quinoline-C (Aromatic) | 110 - 160 | The carbon atoms of the quinoline ring will have distinct signals in the aromatic region. |
| Benzene-C (Aromatic) | 115 - 150 | The carbon atoms of the benzene ring, including those bearing the hydroxyl groups, will appear in this range. |
| Methoxy (-OCH₃) | ~55 | A signal corresponding to the carbon of the methoxy group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]+• (Molecular Ion) | 267.09 | Based on the molecular formula C₁₆H₁₃NO₃. High-resolution mass spectrometry would provide a more precise mass. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if necessary.[2] Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required.[3]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty sample compartment.[5] Then, place the salt plate with the sample film in the spectrometer and acquire the sample spectrum.[4] The typical spectral range is 4000 to 400 cm⁻¹.[6]
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] The solution should be free of particulates.[7]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common method for polar organic molecules.[8]
-
Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.[9] Data is collected to show the relative abundance of each ion. High-resolution mass spectrometry can be employed to determine the exact mass and elemental composition of the molecular ion.[9]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using spectroscopic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
In Silico Prediction of Protein Targets for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Given the absence of experimental data for this specific molecule, this document outlines a systematic, multi-faceted computational approach to generate testable hypotheses regarding its mechanism of action, thereby accelerating its potential development as a therapeutic agent.
Introduction to the Target Compound
This compound is a small molecule featuring two key pharmacophoric moieties: a methoxyquinoline scaffold and a catechol (benzene-1,2-diol) group. The quinoline core is a prevalent feature in a wide array of bioactive compounds, known for activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Derivatives of quinoline have been shown to target critical signaling proteins, including receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, and intracellular pathways such as PI3K/Akt/mTOR.[3][4] The catechol moiety is also a well-established pharmacophore present in numerous endogenous and synthetic molecules, recognized for its role in protein binding and a range of biological activities, including antioxidant and neuroprotective effects.
The combination of these two scaffolds suggests that this compound may interact with a variety of protein targets, potentially exhibiting a polypharmacological profile. This guide details an in silico workflow to elucidate these potential interactions.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for a novel compound involves the integration of ligand-based, structure-based, and machine learning approaches. This multi-pronged methodology enhances the confidence in predicted targets by leveraging different aspects of chemical and biological data.
Ligand-Based Approaches
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[1]
2.1.1. 2D and 3D Similarity Searching
This initial step involves searching chemical databases (e.g., ChEMBL, PubChem) for compounds that are structurally similar to this compound. The targets of these identified analogs provide the first set of potential targets for our query molecule.
Table 1: Hypothetical Results of a Similarity Search
| Analog Compound ID | Similarity Score (Tanimoto) | Known Target(s) | Activity (IC50/Ki) |
| CHEMBLXXXXX1 | 0.85 | Aurora Kinase A | 50 nM |
| CHEMBLXXXXX2 | 0.82 | VEGFR2 | 120 nM |
| CHEMBLXXXXX3 | 0.79 | c-Met | 85 nM |
| ZINCXXXXXXX1 | 0.75 | PI3Kα | 250 nM |
2.1.2. Pharmacophore Modeling
A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be generated from a set of active analogs and used to screen for other molecules, including our query compound, that fit this model.
Structure-Based Approaches
When high-resolution 3D structures of potential protein targets are available, structure-based methods can be employed to predict binding.
2.2.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][6] The query molecule is docked into the binding sites of the potential targets identified from ligand-based methods. The docking scores and binding poses provide an estimate of the binding affinity and the key interactions.
Table 2: Hypothetical Molecular Docking Results
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Aurora Kinase A | 1OL5 | -9.8 | Lys162, Glu211 |
| VEGFR2 | 4ASD | -9.2 | Cys919, Asp1046 |
| c-Met | 3RHK | -8.9 | Tyr1230, Met1211 |
| PI3Kα | 4JPS | -8.5 | Val851, Lys802 |
Machine Learning-Based Approaches
Modern drug discovery increasingly utilizes machine learning (ML) models trained on vast datasets of drug-target interactions.[7][8][9][10] These models can predict potential targets for a new molecule based on its structural features.
Predicted Targets and Associated Signaling Pathways
Based on the methodologies described, a primary set of predicted targets for this compound would likely include several protein kinases due to the quinoline scaffold's prevalence in kinase inhibitors. Potential high-priority targets include Aurora Kinase A , VEGFR2 , and c-Met , all of which are implicated in cell cycle regulation and angiogenesis, and are key targets in oncology.
Detailed Methodologies
Protocol for Molecular Docking
-
Preparation of the Ligand : The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package (e.g., Avogadro, ChemDraw).
-
Preparation of the Protein Target : The crystal structure of the target protein (e.g., Aurora Kinase A, PDB: 1OL5) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation : A docking program (e.g., AutoDock Vina) is used to perform the docking calculations, generating multiple binding poses for the ligand.
-
Analysis of Results : The results are analyzed based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Protocol for Experimental Validation (Enzyme Inhibition Assay)
-
Reagents and Materials : Recombinant human Aurora Kinase A, ATP, substrate peptide (e.g., Kemptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure :
-
A reaction mixture containing the kinase, substrate, and ATP in a suitable buffer is prepared.
-
The test compound, this compound, is added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is calculated.
Conclusion and Future Directions
The in silico workflow presented in this guide provides a systematic and cost-effective strategy for identifying the most probable biological targets of this compound. The predictions strongly suggest that this compound may function as a multi-kinase inhibitor, with potential applications in oncology.
It is imperative that these computational predictions are followed by rigorous experimental validation.[3][4][11][12] The proposed enzyme inhibition assays are a critical first step. Subsequent cell-based assays to assess effects on proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines will be necessary to confirm the mechanism of action and advance the development of this promising compound.
References
- 1. Machine learning models for drug-target interactions: current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijnc.ir [ijnc.ir]
- 7. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adwenpub.com [adwenpub.com]
- 9. revistas.unir.net [revistas.unir.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
The Uncharted Potential of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Technical Guide to Its Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] This technical guide focuses on the largely unexplored molecule, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol , and its potential structural analogs and derivatives. The presence of a catechol (benzene-1,2-diol) group, a known pharmacophore that can undergo redox cycling and chelate metals, combined with the 4-methoxyquinoline core, suggests a high potential for novel biological activity. This document aims to provide a comprehensive resource for researchers by summarizing known data on related structures, proposing experimental methodologies, and visualizing potential mechanisms of action.
Structural Analogs and Derivatives: A Landscape of Bioactivity
Quantitative Analysis of Related Compounds
To facilitate comparative analysis, the following tables summarize the cytotoxic and antibacterial activities of various 2-arylquinoline derivatives from the literature. This data provides a valuable reference for predicting the potential efficacy of novel analogs based on the this compound scaffold.
Table 1: Cytotoxic Activity of 2-Arylquinoline Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1f | 7-fluoro-4-(4'-nitrophenylamino)quinoline | BGC823 | 8.32 | [6] |
| 2i | 8-methoxy-4-(4'-isopropylphenylamino)quinoline | BGC823 | 4.65 | [6] |
| 3c | 2-morpholino-4-(4'-methoxyanilino)quinoline | HepG2 | 11.42 | [7] |
| 3d | 2-morpholino-4-(4'-chloroanilino)quinoline | HepG2 | 8.50 | [7] |
| 12 | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | PC3 | 31.37 | [4] |
| 13 | 6,8-dichloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 8.3 | [4] |
Table 2: Antibacterial Activity of 2-Phenylquinoline Derivatives
| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |
| 2-Phenylquinoline-4-carboxamides | S. aureus, E. coli | Moderate to good activity | [8] |
| Quinolone-Triazole Conjugates | E. coli, H. influenzae, S. aureus, S. pneumoniae, S. pyogenes | No significant activity | [8] |
Experimental Protocols: A Roadmap for Synthesis and Evaluation
The synthesis of this compound and its derivatives can be approached through established synthetic routes for 2-arylquinolines, most notably the Doebner-von Miller reaction or the Friedländer annulation. The following protocols are proposed based on methodologies reported for structurally similar compounds.
Proposed Synthesis of this compound
This proposed synthesis involves a Doebner reaction between 3,4-dihydroxybenzaldehyde, 3-methoxyaniline, and pyruvic acid.
Protocol:
-
Step 1: Synthesis of the Schiff Base. To a solution of 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (20 mL), add 3-methoxyaniline (1 mmol). The mixture is stirred at room temperature for 2 hours.
-
Step 2: Cyclization. To the reaction mixture from Step 1, add pyruvic acid (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂). The mixture is then heated to reflux for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Evaluation of Biological Activity
In Vitro Cytotoxicity Assay (MTT Assay): [1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.
Antibacterial Susceptibility Testing (Broth Microdilution): [8]
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculation: A standardized inoculum of the test bacteria is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Potential Mechanisms and Workflows
To provide a clearer understanding of the potential biological impact and the experimental processes involved, the following diagrams have been generated using Graphviz.
Proposed Synthetic Workflow
Caption: A flowchart illustrating the proposed synthetic pathway.
General Experimental Workflow for Biological Evaluation
Caption: A diagram outlining the key steps in biological screening.
Potential Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The catechol moiety may also contribute to this activity through the generation of reactive oxygen species (ROS).
Caption: A potential mechanism involving PI3K/Akt pathway inhibition.
Conclusion and Future Directions
While this compound remains a molecule of untapped potential, the wealth of information on its structural relatives strongly suggests its promise as a lead compound for the development of novel therapeutics. The catechol and 4-methoxyquinoline moieties are both associated with significant biological activities, and their combination in a single molecule warrants thorough investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. Elucidating the structure-activity relationships will be critical in optimizing potency and selectivity, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers embarking on the exploration of this exciting chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Renaissance of a Privileged Scaffold: A Technical Guide to the Therapeutic Applications of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its presence in the natural world, most notably in the cinchona alkaloids such as quinine, heralded the dawn of chemotherapy. Today, this versatile framework is experiencing a renaissance, forming the core of a new generation of therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of novel quinoline compounds, with a focus on their anticancer, antimalarial, antiviral, antibacterial, and neuroprotective properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.
I. Anticancer Applications of Novel Quinoline Compounds
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumorigenesis and proliferation. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
A. Targeting Receptor Tyrosine Kinases: EGFR and HER-2 Inhibition
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical drivers in the progression of several cancers. Novel quinoline-based compounds have been developed as potent dual inhibitors of these kinases.
One such promising compound, designated 5a , has demonstrated significant antiproliferative action. It acts as a dual-target inhibitor of both EGFR and HER-2.[1] The apoptotic potential of compound 5a has been examined, and it has been shown to promote apoptosis by activating caspase-3 and -8, and Bax, while reducing the expression of the anti-apoptotic protein Bcl-2.[1]
The inhibitory activities of novel quinoline compounds against EGFR, HER-2, and various cancer cell lines are summarized below.
| Compound | Target/Cell Line | Activity Metric | Value | Reference Compound | Reference Value |
| 5a | EGFR | IC50 | 71 nM | Erlotinib | 80 nM |
| HER-2 | IC50 | 31 nM | Lapatinib | 26 nM | |
| MCF-7 (Breast) | GI50 | 25-82 nM | - | - | |
| A-549 (Lung) | GI50 | 25-82 nM | - | - | |
| Compound VII | EGFR | IC50 | 0.12 ± 0.05 µM | Erlotinib | 0.032 ± 0.002 µM |
| Compound 5h | HER-2 | IC50 | 2.18 ± 0.08 µM | Erlotinib | 0.16 ± 0.02 µM |
| Compound III | EGFR | IC50 | 1.30 ± 0.12 µM | Erlotinib | 0.08 ± 0.005 µM |
| Compound II | EGFR | IC50 | 105 ± 10 nM | - | - |
| Quinoline 45 | EGFR | IC50 | 5 nM | - | - |
| Compound 50 | EGFR | IC50 | 0.12 ± 0.05 µM | - | - |
| Compound 51 | EGFR | IC50 | 31.80 nM | - | - |
| Compound 52 | EGFR | IC50 | 37.07 nM | - | - |
| Compound 53 | EGFR | IC50 | 42.52 nM | - | - |
| 4b | MCF-7 (Breast) | IC50 | 33.19 µM | Lapatinib | 4.69 µM |
| 6b | MCF-7 (Breast) | IC50 | 5.35 µM | Lapatinib | 4.69 µM |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
The diagram below illustrates the mechanism of action of quinoline-based inhibitors on the EGFR/HER-2 signaling pathway.
This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR and HER-2 kinases.
-
Reagents and Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
ATP, appropriate kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
Test quinoline compounds
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Luminometer
-
-
Procedure: a. Prepare serial dilutions of the test quinoline compounds in the kinase buffer. b. To each well of a 96-well plate, add the kinase buffer, the recombinant enzyme (EGFR or HER-2), and the test compound solution. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. f. Detect the luminescent signal using a luminometer. g. The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
B. Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Novel quinoline derivatives have been identified as potent inhibitors of this pathway. For instance, the compound PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) has been discovered as a potent mTOR inhibitor.[2]
The following table summarizes the inhibitory activity of selected quinoline compounds against components of the PI3K/Akt/mTOR pathway.
| Compound | Target | Activity Metric | Value |
| PQQ | mTOR | IC50 | 64 nM |
| HA-1e | mTOR | IC50 | 56 nM |
| HA-2l | mTOR | IC50 | 66 nM |
| HA-2c | mTOR | IC50 | 75 nM |
| Compound 12 | PI3K/mTOR | - | Inhibits phosphorylation at 5 nM |
IC50: Half-maximal inhibitory concentration.
The diagram below illustrates the key components of the PI3K/Akt/mTOR pathway and the inhibitory action of quinoline derivatives.
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with quinoline inhibitors.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test quinoline compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure: a. Culture cancer cells to a suitable confluency and treat with various concentrations of the quinoline inhibitor for a specified time. b. Harvest and lyse the cells in lysis buffer. c. Determine the protein concentration of the lysates using the BCA assay. d. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, mTOR). g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.
II. Antimalarial Applications of Novel Quinoline Compounds
The historical success of quinine and chloroquine has cemented the role of the quinoline scaffold in antimalarial drug discovery. However, the rise of drug-resistant Plasmodium falciparum necessitates the development of new quinoline-based agents.
A. Mechanism of Action
The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. During hemoglobin digestion, the parasite releases toxic free heme, which it normally polymerizes into inert hemozoin crystals. Quinoline compounds are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[3]
The following table presents the in vitro activity of various novel quinoline derivatives against Plasmodium falciparum.
| Compound | P. falciparum Strain | Activity Metric | Value | Reference Compound | Reference Value |
| 4i | - | IC50 | 0.014 µg/mL | Chloroquine | 0.49 µg/mL |
| 4b | - | IC50 | 0.46 µg/mL | Chloroquine | 0.49 µg/mL |
| 12 | - | IC50 | 0.46 µg/mL | Chloroquine | 0.49 µg/mL |
| 4-aminoquinoline-pyrimidine hybrid | W2 (resistant) | IC50 | 0.033 µM | Chloroquine | 0.370 µM |
| 46 | - | IC50 | 0.036 µg/mL | Chloroquine | 0.020 µg/mL |
| 60 | - | IC50 | 0.19 µg/mL | Chloroquine | 0.20 µg/mL |
| 64 | - | IC50 | 0.12 µM/mL | - | - |
| Ferrocenylformic acid moiety compound | Resistant strain | IC50 | 0.13 mM | Chloroquine | 0.34 mM |
IC50: Half-maximal inhibitory concentration.
The following diagram outlines the workflow for assessing the in vitro antimalarial activity of novel quinoline compounds.
This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Reagents and Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test quinoline compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. b. Add a suspension of parasitized erythrocytes (at a known parasitemia and hematocrit) to each well. c. Incubate the plates in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours. d. After incubation, lyse the erythrocytes by adding lysis buffer containing SYBR Green I to each well. e. Incubate the plates in the dark at room temperature for at least 1 hour. f. Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. g. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. h. Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.
III. Antiviral Applications of Novel Quinoline Compounds
The emergence of new viral threats has spurred the search for novel antiviral agents. Quinoline derivatives have shown promise against a range of viruses, including coronaviruses.
A. Targeting SARS-CoV-2
Several quinoline-based compounds have been investigated for their activity against SARS-CoV-2. One mechanism of action involves the inhibition of the papain-like protease (PLpro), an enzyme essential for viral replication.
The following table summarizes the in vitro activity of quinoline compounds against SARS-CoV-2.
| Compound | Cell Line | Activity Metric | Value | Reference Compound | Reference Value |
| Compound 1 | Vero 76 | EC50 | 1.5 ± 1.0 µM | Chloroquine | 3.1 ± 2.7 µM |
| Compound 2 | Caco-2 | EC50 | 5.9 ± 3.2 µM | Chloroquine | 12.7 ± 18.7 µM |
| Chloroquine | Huh7 | EC50 | 0.12 - 12 µM | - | - |
| Hydroxychloroquine | Huh7 | EC50 | 0.12 - 12 µM | - | - |
| 10g | VERO-E6 | IC50 | 0.060 mM | Chloroquine | 0.0227 mM |
| 12c | VERO-E6 | IC50 | 0.204 mM | Chloroquine | 0.0227 mM |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
This is a fluorescence-based assay to screen for inhibitors of SARS-CoV-2 PLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate
-
Assay buffer
-
Test quinoline compounds
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add the recombinant PLpro enzyme and the test compound to the wells of a 384-well plate. c. Incubate briefly at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader. f. The rate of the reaction is proportional to the PLpro activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
IV. Antibacterial Applications of Novel Quinoline Compounds
The quinoline core is a well-established pharmacophore in antibacterial agents, with the fluoroquinolones being a prominent class. Research is ongoing to develop new quinoline derivatives to combat the growing threat of antibiotic resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA).
The table below shows the minimum inhibitory concentrations (MICs) of novel quinoline derivatives against various bacterial strains.
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| 6c | MRSA | MIC | 0.75 | Daptomycin | 0.50 |
| VRE | MIC | 0.75 | Daptomycin | 0.50 | |
| MRSE | MIC | 2.50 | Daptomycin | 1.0 | |
| HT-61 | MRSA | MIC | 4-8 | - | - |
| 5a | MRSA | MIC | 2 | Ciprofloxacin | 8-128 |
| 6d | MRSA | MIC | 0.5 | Norfloxacin | 8 |
| 16a | MRSA | MIC | 1-4 | Methicillin | >64 |
| 16b | MRSA | MIC | 1-4 | Methicillin | >64 |
| 2 | MRSA | MIC | 3.0 | - | - |
| 4 | MRSA | MIC | 0.75 | - | - |
| 13 | MRSA | MIC | 20 ± 3.3 | - | - |
| P. aeruginosa | MIC | 10 ± 1.5 | - | - | |
| PH176 | MRSA | MIC50 | 16 | - | - |
| MRSA | MIC90 | 32 | - | - |
MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates.
This is a standard method for determining the MIC of an antibacterial agent.
-
Reagents and Materials:
-
Bacterial strains (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton broth (or other suitable broth)
-
Test quinoline compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure: a. Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plates. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (bacteria with no drug) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
V. Neuroprotective Applications of Novel Quinoline Compounds
Quinoline derivatives are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multi-targeted, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.
A. Multi-Target-Directed Ligands for Neurodegeneration
Many quinoline derivatives are designed as multi-target-directed ligands (MTDLs), capable of simultaneously modulating several pathological pathways in neurodegenerative diseases. This includes inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as exhibiting antioxidant properties.[4]
The neuroprotective efficacy of certain quinoline derivatives has been demonstrated in preclinical models. For example, in a rat model of cerebral ischemia/reperfusion, the administration of a quinoline derivative has been shown to significantly reduce markers of oxidative stress and neuronal damage.[5]
The diagram below illustrates the multifaceted neuroprotective mechanisms of quinoline derivatives.
Conclusion
The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The compounds highlighted in this guide represent a fraction of the ongoing research and development in this vibrant field. From potent and selective kinase inhibitors for cancer therapy to novel agents to combat drug-resistant pathogens and multifaceted compounds for the treatment of neurodegenerative diseases, the versatility of the quinoline core is undeniable. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for addressing some of the most pressing challenges in modern medicine. This technical guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of novel quinoline compounds.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent anticancer properties. The specific compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, belongs to this versatile family. While detailed in vitro studies for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive framework of established in vitro assay protocols commonly applied to quinoline derivatives. These protocols are designed to facilitate the preliminary assessment of the compound's cytotoxic and enzyme-inhibitory potential, crucial steps in the early stages of drug discovery.
The methodologies outlined herein are based on standard practices for evaluating the biological activity of novel chemical entities. Researchers can adapt these protocols to investigate the effects of this compound on various cancer cell lines and enzyme systems.
Data Presentation: Representative Cytotoxic Activity of Quinoline Derivatives
Due to the absence of specific quantitative data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of other quinoline derivatives against various human cancer cell lines to provide a comparative context.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based | 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal) | 1.871 | [1] |
| Quinoline-based | 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [1] |
| Quinazoline Schiff base | Derivative 1 | MCF-7 (Breast) | 6.246 | [2] |
| Quinazoline Schiff base | Derivative 2 | MCF-7 (Breast) | 5.910 | [2] |
| Quinazolinone-1,2,3-triazole | 4-Isopropyl | MCF-7 (Breast) | 10.16 | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (General Protocol)
Many quinoline derivatives are known to inhibit various enzymes, such as kinases and topoisomerases. This general protocol can be adapted for a specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (e.g., a fluorescently labeled peptide)
-
Assay buffer specific to the enzyme
-
This compound
-
Positive control inhibitor
-
96-well black plates (for fluorescence assays)
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the purified enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme-Inhibitor Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's substrate to each well to start the reaction.
-
Kinetic or Endpoint Measurement: Measure the fluorescence (or absorbance) at regular intervals (kinetic assay) or after a specific incubation time (endpoint assay) using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Potential Signaling Pathways
Quinoline derivatives have been reported to interfere with several signaling pathways crucial for cancer cell proliferation and survival. While the specific pathways affected by this compound are yet to be determined, plausible targets based on its structural class include:
-
Tyrosine Kinase Signaling: Many quinoline-based compounds act as inhibitors of tyrosine kinases like EGFR, which are often overexpressed in cancer cells.[3]
-
DNA Damage Response: Some quinoline analogs can inhibit enzymes involved in DNA replication and repair, such as DNA topoisomerases and DNA methyltransferases.[3][4]
Further investigation using techniques like Western blotting or reporter gene assays would be necessary to elucidate the precise mechanism of action.
Caption: Putative signaling pathways for quinoline derivatives.
References
Application Notes and Protocols for Cell-Based Assays of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the in vitro biological activity of the novel compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol . Quinolone and diol-containing compounds have demonstrated a range of biological effects, including cytotoxic and apoptotic activities. The following protocols describe standard cell-based assays to characterize the potential therapeutic effects of this compound. The assays detailed herein will enable the assessment of its general cytotoxicity, and its ability to induce programmed cell death (apoptosis), and to provide insights into the potential underlying molecular mechanisms.
Cytotoxicity Assessment
A primary step in the evaluation of a novel compound is to determine its effect on cell viability. This can be achieved through various assays that measure metabolic activity, cell membrane integrity, or total cellular biomass.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product that is insoluble.[1] The quantity of formazan, measured by spectrophotometry, is directly proportional to the number of living cells.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |
| MCF-7 | This compound | 48 hours | 15.2 |
| A549 | This compound | 48 hours | 28.5 |
| HCT116 | This compound | 48 hours | 12.8 |
Experimental Workflow: Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity testing.
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Several assays can be used to determine if a compound induces apoptosis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Vehicle Control | Q4 | Viable | 95.2% |
| Q3 | Early Apoptotic | 2.5% | |
| Q2 | Late Apoptotic | 1.8% | |
| Q1 | Necrotic | 0.5% | |
| This compound (15 µM) | Q4 | Viable | 45.7% |
| Q3 | Early Apoptotic | 35.1% | |
| Q2 | Late Apoptotic | 15.6% | |
| Q1 | Necrotic | 3.6% |
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[2] Their activity can be measured using a substrate that produces a fluorescent or luminescent signal upon cleavage.
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Presentation: Hypothetical Caspase-3/7 Activity
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (15 µM) | 4.8 |
| Staurosporine (Positive Control) | 6.2 |
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in cell survival and apoptosis.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its cytotoxicity, and apoptosis-inducing potential, and investigating its effects on relevant signaling pathways, researchers can gain valuable insights into its therapeutic potential.
References
Application Notes and Protocols: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2] Their inherent fluorescence properties make them attractive scaffolds for the development of fluorescent probes for bioimaging and sensing applications.[3][4] The subject of these application notes, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, combines the quinoline fluorophore with a catechol moiety. While specific applications of this compound are not yet extensively documented, its structural features suggest significant potential as a fluorescent probe, particularly for the detection of metal ions.
The catechol group is a well-known chelating agent for various metal ions. Upon binding to a metal ion, the electronic properties of the catechol moiety are altered, which can, in turn, influence the fluorescence characteristics of the linked quinoline fluorophore. This interaction forms the basis for a potential "turn-on" or "turn-off" fluorescence sensing mechanism, such as chelation-enhanced fluorescence (CHEF).[5]
These notes provide a comprehensive guide for the evaluation and application of this compound as a fluorescent probe. The protocols outlined below are based on established methodologies for analogous quinoline-based and catechol-containing fluorescent sensors.
Potential Applications
Based on its chemical structure, this compound is a prime candidate for the following applications:
-
Fluorescent Detection of Metal Ions: The catechol moiety can selectively bind to various metal ions, leading to a measurable change in the fluorescence of the quinoline core. This could be particularly useful for detecting biologically and environmentally important metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺.[1][5][6]
-
Cellular Imaging: Quinoline-based probes are often cell-permeable, allowing for the imaging of intracellular analytes.[7] This probe could potentially be used to visualize fluctuations in metal ion concentrations within living cells.
-
Drug Development and Screening: Fluorescent probes can be utilized in high-throughput screening assays to identify molecules that modulate the concentration or activity of specific analytes.
Physicochemical and Spectral Properties (Hypothetical Data)
The following table summarizes the expected, yet to be experimentally verified, properties of this compound. These values are based on known characteristics of similar quinoline and catechol derivatives and should be determined experimentally.
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₁₆H₁₃NO₃ | Confirmed. |
| Molecular Weight | 267.28 g/mol | Confirmed. |
| Appearance | Off-white to pale yellow solid | Typical for similar aromatic compounds. |
| Solubility | Soluble in DMSO, DMF, Methanol | Expected solubility in common organic solvents. Aqueous solubility may be limited. |
| Excitation Maximum (λex) | ~320 - 380 nm | Quinoline derivatives typically absorb in the UV-A range. The exact maximum will depend on the solvent and local environment. |
| Emission Maximum (λem) | ~400 - 550 nm | Emission is expected in the blue-to-green region of the visible spectrum. A significant Stokes shift is anticipated. |
| Quantum Yield (ΦF) | Low (in free form) | The presence of the catechol group may lead to quenching of fluorescence, which could be reversed upon metal ion binding (CHEF effect). |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | A typical range for aromatic fluorophores. |
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and application of this compound as a fluorescent probe.
Synthesis of this compound
A plausible synthetic route for this compound involves a variation of the Doebner-von Miller reaction or a palladium-catalyzed cross-coupling reaction.[2][8] A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the appropriate substituted aniline and 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., ethanol or a mixture with acid).
-
Reaction Conditions: Heat the mixture under reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it. Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Characterization of Spectroscopic Properties
Objective: To determine the fundamental photophysical properties of the fluorescent probe.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 1-10 µM in the desired solvent (e.g., PBS, pH 7.4).
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λabs).
-
Fluorescence Spectra:
-
Set the excitation wavelength to λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Set the emission wavelength to λem and record the excitation spectrum.
-
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' refer to the sample and reference, respectively.
Protocol for Metal Ion Sensing
Objective: To evaluate the selectivity and sensitivity of the probe for various metal ions.
Materials:
-
Probe working solution (1-10 µM in a suitable buffer, e.g., HEPES buffer, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, CaCl₂, MgCl₂, etc.) in deionized water.
-
Fluorometer and 96-well microplate reader.
Protocol:
-
Selectivity Screening:
-
To separate wells of a 96-well plate, add the probe working solution.
-
Add a 10-fold molar excess of each metal ion stock solution to the respective wells.
-
Include a control well with only the probe solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity at the predetermined λem.
-
-
Titration Experiment (for responsive metal ions):
-
Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion (from 0 to several molar equivalents).
-
Incubate and measure the fluorescence intensity as described above.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the concentration of the metal ion.
-
Determine the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
Caption: Experimental workflow for metal ion sensing.
Protocol for Cellular Imaging
Objective: To visualize the intracellular distribution of the probe and its response to changes in metal ion concentrations.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Probe stock solution (1 mM in DMSO)
-
Metal ion solutions or ionophores (e.g., pyrithione for Zn²⁺)
-
Fluorescence microscope with appropriate filter sets.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Probe Loading: Replace the culture medium with a fresh medium containing the probe at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope.
-
Analyte Stimulation (Optional): To observe the probe's response, treat the cells with the target metal ion or an ionophore and acquire time-lapse images.
Caption: General workflow for cellular imaging with the fluorescent probe.
Potential Signaling and Sensing Mechanism
The most probable sensing mechanism for this compound involves the chelation of a metal ion by the catechol moiety. This interaction can lead to a "turn-on" fluorescence response through a Chelation-Enhanced Fluorescence (CHEF) effect. In the free probe, photoinduced electron transfer (PET) from the electron-rich catechol to the excited quinoline fluorophore may occur, quenching the fluorescence. Upon metal ion binding, the lone pair electrons of the catechol's hydroxyl groups are engaged in coordination, inhibiting the PET process and restoring the fluorescence of the quinoline.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound holds considerable promise as a fluorescent probe, particularly for the detection of metal ions. Its synthesis is achievable through established organic chemistry methods, and its potential applications in sensing and bioimaging are significant. The protocols provided in these application notes offer a robust starting point for researchers to explore the full capabilities of this novel compound. Further experimental validation is required to fully characterize its photophysical properties and sensing performance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions - a differential colorimetric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol via Friedlander Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a promising scaffold for drug discovery, via a modified Friedlander annulation. The protocol addresses the challenge of the sensitive catechol moiety through a robust protection-deprotection strategy. This application note also includes a discussion of the potential biological significance of this class of compounds, drawing on the diverse pharmacological activities of quinoline derivatives.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a catechol (benzene-1,2-diol) moiety into a quinoline scaffold is of particular interest as it can significantly influence the molecule's biological activity, including its potential to interact with various biological targets. The Friedlander synthesis is a classical and versatile method for the construction of the quinoline ring system, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6]
This application note details a proposed synthetic route to this compound. Due to the propensity of catechols to oxidize under the often harsh conditions of the Friedlander reaction, a protection-deprotection strategy is employed. The catechol functionality of 3,4-dihydroxybenzaldehyde is first protected as an acetonide. This protected aldehyde is then reacted with 2-amino-4-methoxyacetophenone under acid catalysis to afford the protected quinoline derivative. Subsequent deprotection of the acetonide group yields the target compound.
Experimental Protocols
Materials and Methods
Materials:
-
2-Amino-4-methoxyacetophenone
-
3,4-Dihydroxybenzaldehyde
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Synthesis of 2-(2,2-Dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline (Protected Intermediate)
-
Protection of 3,4-Dihydroxybenzaldehyde:
-
To a solution of 3,4-dihydroxybenzaldehyde (1 eq.) in acetone, add 2,2-dimethoxypropane (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetonide-protected 3,4-dihydroxybenzaldehyde. Purify by flash chromatography if necessary.
-
-
Friedlander Annulation:
-
In a round-bottom flask, dissolve 2-amino-4-methoxyacetophenone (1 eq.) and the acetonide-protected 3,4-dihydroxybenzaldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.[4]
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 2-(2,2-dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline.
-
Synthesis of this compound (Target Compound)
-
Deprotection of the Acetonide:
-
Dissolve the protected quinoline intermediate (1 eq.) in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final product, this compound.
-
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | 3,4-Dihydroxybenzaldehyde, 2,2-Dimethoxypropane | p-TsOH (catalytic) | Acetone | 4-6 | Room Temp. | >90 |
| 2 | 2-Amino-4-methoxyacetophenone, Acetonide-protected benzaldehyde | p-TsOH (catalytic) | Ethanol | 12-24 | Reflux | 60-80 |
| 3 | 2-(2,2-Dimethylbenzo[d][7][8]dioxol-5-yl)-4-methoxyquinoline | 2M HCl | THF/Water | 2-4 | Room Temp. | >85 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Friedlander Reaction Mechanism
Caption: Simplified mechanism of the Friedlander quinoline synthesis.
Potential Applications in Drug Development
Quinoline derivatives are known to exhibit a wide array of pharmacological activities.[2][8] The title compound, this compound, combines the privileged quinoline scaffold with a catechol moiety, which is also a common feature in many biologically active molecules.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[3] The catechol group can be involved in redox cycling, which may contribute to cytotoxicity in cancer cells.
-
Antioxidant and Anti-inflammatory Activity: The catechol moiety is a well-known antioxidant pharmacophore. This, combined with the reported anti-inflammatory effects of some quinolines, suggests potential applications in treating diseases associated with oxidative stress and inflammation.
-
Enzyme Inhibition: The catechol structure is a known binder of various enzymes. For instance, quinoline derivatives have been studied for their catecholase activity, indicating their potential to modulate enzymatic processes.[7]
The synthesis of this compound and its analogs provides a valuable platform for the development of novel therapeutic agents. Further derivatization of the catechol hydroxyl groups or the quinoline ring could lead to the discovery of compounds with enhanced potency and selectivity.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial properties of the novel synthetic compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol . As a member of the quinoline class of compounds, which are known for their broad-spectrum antimicrobial activities, this molecule, featuring a catechol moiety, presents a promising scaffold for the development of new anti-infective agents.[1][2][3][4]
The following sections outline a comprehensive workflow for the preliminary in vitro evaluation of this compound, from initial screening for antimicrobial activity to more detailed characterization of its effects on microbial growth.
Data Presentation: Illustrative Antimicrobial Activity
While specific experimental data for "this compound" is not yet publicly available, the following tables represent typical quantitative data obtained from in vitro antimicrobial susceptibility testing. These tables are provided as a template for data presentation and for comparative purposes in future studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Pathogenic Bacteria.
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 16 | 64 | 4 | Bacteriostatic |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial potential of "this compound".
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Stock Solution: Dissolve "this compound" in DMSO to a final concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum without compound), and well 12 will be the negative control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1][5]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine if an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a TSA plate.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial action of the compound.
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothetical Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Cell Line Screening of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Compound of Interest: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol CAS No.: 1313738-83-8[1][2][3] Molecular Formula: C₁₆H₁₃NO₃[1][2] Molecular Weight: 267.28[1][2]
Note on the Availability of Data
As of the latest literature review, there is a notable absence of published scientific studies specifically investigating the cytotoxic effects of this compound on cancer cell lines. The available research on quinoline derivatives indicates their broad potential as anticancer agents, often acting through mechanisms such as protein kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][5][6][7] Therefore, the following application notes and protocols are presented as a comprehensive and generalized guide for researchers to conduct their own investigations into the potential anticancer properties of this specific compound. The experimental designs, data presentation formats, and visualization of workflows and potential signaling pathways are based on established methodologies in cancer research for analogous compounds.
Introduction
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant anticancer activity.[4][6] These compounds have been shown to target various critical pathways involved in cancer progression, including cell proliferation, angiogenesis, and cell migration.[4] The structural features of this compound, incorporating both a quinoline core and a catechol moiety, suggest its potential for biological activity. The induction of apoptosis (programmed cell death) is a primary goal for many chemotherapeutic agents, as dysregulation of apoptotic signaling is a hallmark of cancer.[7] These application notes provide a structured framework for the systematic evaluation of the cytotoxic and apoptotic potential of this compound against a panel of cancer cell lines.
Data Presentation
Quantitative data from the proposed experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HeLa | Cervical Adenocarcinoma | Experimental Data | Experimental Data |
| BGC-823 | Gastric Cancer | Experimental Data | Experimental Data |
| HL-7702 | Normal Liver | Experimental Data | Experimental Data |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be calculated using a non-linear regression analysis of the dose-response curves.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| IC₅₀ | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC₅₀ | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| IC₅₀ | Experimental Data | Experimental Data | Experimental Data | |
| 2 x IC₅₀ | Experimental Data | Experimental Data | Experimental Data |
% of cells in each quadrant as determined by Annexin V/PI flow cytometry analysis.
Experimental Protocols
The following are detailed protocols for the foundational experiments in screening a novel compound for anticancer activity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening a novel compound for cytotoxic activity.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, presents a compelling scaffold for drug discovery, integrating the biologically active quinoline and catechol moieties. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The catechol group is a well-known structural alert for antioxidant and radical scavenging activities and is present in numerous bioactive natural products. However, the catechol motif has also been associated with pan-assay interference compounds (PAINS), necessitating careful validation of screening hits.[5]
These application notes provide a strategic framework and detailed protocols for the high-throughput screening (HTS) of this compound to elucidate its therapeutic potential. The proposed screening cascade is designed to first identify its primary biological activities and subsequently delineate its mechanism of action through a series of targeted biochemical and cell-based assays.
Hypothesized Biological Activities
Based on the chemical structure of this compound, the following biological activities are hypothesized:
-
Anticancer Activity: The quinoline core is a common feature in many anticancer agents. Potential mechanisms include inhibition of protein kinases or topoisomerases.
-
Enzyme Inhibition: The catechol moiety may chelate metal ions in the active sites of metalloenzymes, such as tyrosinase.
-
Antioxidant Activity: The benzene-1,2-diol structure is a classic pharmacophore for free radical scavenging.
-
Modulation of Inflammatory Pathways: Both quinoline and catechol derivatives have been reported to modulate inflammatory signaling pathways, such as the NF-κB pathway.
High-Throughput Screening Cascade
A tiered approach is recommended to efficiently screen this compound.
Caption: Proposed high-throughput screening cascade for this compound.
Data Presentation: Summary of Potential HTS Assays
| Assay Type | Target/Principle | Assay Format | Detection Method | Key Parameters | Reference Protocol |
| Biochemical Assays | |||||
| Kinase Inhibition | Inhibition of a specific kinase (e.g., CLK1) | 384-well plate | Fluorescence or Luminescence | IC50 | [6][7][8][9][10] |
| Topoisomerase I/II Inhibition | Inhibition of DNA relaxation or supercoiling | 384-well plate | Fluorescence or Gel-based | IC50 | [11][12][13][14][15] |
| Tyrosinase Inhibition | Inhibition of L-DOPA oxidation | 96- or 384-well plate | Colorimetric (Absorbance at 510 nm) | IC50 | [16][17][18][19] |
| Antioxidant Activity | DPPH or ABTS radical scavenging | 96-well plate | Colorimetric (Absorbance change) | EC50 | [20][21][22][23][24] |
| Cell-Based Assays | |||||
| Cell Viability/Cytotoxicity | Measures metabolic activity or membrane integrity | 96- or 384-well plate | Colorimetric, Fluorescence, or Luminescence | GI50, CC50 | [25][26][27][28][29] |
| NF-κB Signaling | Inhibition of NF-κB transcriptional activity | 96-well plate | Luminescence (Luciferase Reporter) | IC50 | [30][31][32][33][34] |
Experimental Protocols
Primary Screening: Kinase Inhibition Assay (Example: CLK1)
This protocol is adapted for a generic, enzyme-coupled fluorescence assay for ADP detection, which is a universal product of kinase reactions.[6]
Materials:
-
Recombinant human CLK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP detection solution (enzyme-coupled reaction leading to a fluorescent product)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Add 5 µL of CLK1 enzyme solution (pre-diluted in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (final concentrations will be at their respective Km values).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP formation by adding 10 µL of the ADP detection solution.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths dependent on the fluorophore produced).
Primary Screening: Topoisomerase I DNA Relaxation Assay
This protocol is based on the principle that supercoiled plasmids form intermolecular triplex DNA more readily than relaxed plasmids.[14]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
Triplex-forming oligonucleotide, labeled with a fluorophore
-
384-well plates
-
Test compound and positive control (e.g., Camptothecin) in DMSO
Procedure:
-
Dispense 1 µL of compound dilutions into a 384-well plate.
-
Add 10 µL of a reaction mixture containing supercoiled DNA and Topoisomerase I in assay buffer.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add the fluorescently labeled triplex-forming oligonucleotide.
-
Incubate to allow for triplex formation.
-
Measure the fluorescence polarization or intensity on a microplate reader. A decrease in signal indicates inhibition of the enzyme.
Cell-Based Screening: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[30]
Materials:
-
HEK293T cells
-
NF-κB-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete growth medium
-
Test compound and positive control (e.g., a known IKK inhibitor)
-
Inflammatory stimulus (e.g., TNF-α)
-
Passive lysis buffer
-
Luciferase assay reagent
-
96-well, white, clear-bottom plates
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter and control plasmids.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Wash the cells with PBS and lyse them with passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Signaling Pathway: NF-κB Activation
Caption: Simplified canonical NF-κB signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a luminescent cell viability assay.
By following this structured screening approach, researchers can efficiently evaluate the biological activities of this compound and identify promising avenues for further drug development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 11. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. inspiralis.com [inspiralis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. content.abcam.com [content.abcam.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 20. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. marinbio.com [marinbio.com]
- 28. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Nf-kappa B : methods and protocols in SearchWorks catalog [searchworks.stanford.edu]
- 32. search.library.ucr.edu [search.library.ucr.edu]
- 33. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol is a molecule of interest in drug discovery due to its structural motifs. The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including the inhibition of kinases, proteasomes, and DNA-interacting enzymes.[1][2][3] The benzene-1,2-diol (catechol) moiety is also a common feature in biologically active molecules and is known to be redox-active, which can contribute to enzyme inhibition, such as with NADPH oxidase.[4]
While specific enzyme inhibitory data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for interaction with various enzyme classes. These application notes provide a general framework and protocols for researchers to screen and characterize the potential enzyme inhibitory activity of this compound.
Potential Enzyme Targets
Based on the quinoline and catechol structures, potential enzyme targets for this compound could include:
-
Protein Kinases: A broad family of enzymes often targeted in cancer therapy. Many quinoline-based molecules are known kinase inhibitors.[2]
-
Oxidoreductases: Such as lipoxygenases, cyclooxygenases (COX), or catechol oxidase, given the presence of the catechol group.[5][6][7]
-
DNA Modifying Enzymes: Including DNA methyltransferases, where some quinoline analogs have shown inhibitory effects.[1]
-
Proteasomes: Substituted quinolines have been identified as a novel class of noncovalent proteasome inhibitors.[3]
Data Presentation
The following tables are provided as templates for summarizing experimental data obtained from screening this compound.
Table 1: Primary Enzyme Inhibition Screen
| Enzyme Target | Substrate | Compound Conc. (µM) | % Inhibition |
| Kinase A | Peptide A | 10 | |
| Kinase B | Peptide B | 10 | |
| Oxidase C | Substrate C | 10 | |
| Proteasome | Fluorogenic Peptide | 10 |
Table 2: IC50 Determination for Active Hits
| Enzyme Target | IC50 (µM) | 95% Confidence Interval |
| [Example: Kinase A] | ||
| [Example: Oxidase C] |
Experimental Protocols
The following are generalized protocols that can be adapted to specific enzyme systems for evaluating the inhibitory potential of this compound.
Protocol 1: General Primary Enzyme Inhibition Assay (e.g., Kinase)
This protocol describes a generic method to screen for enzyme inhibition using a luminescence-based assay that quantifies ATP consumption.
1. Reagent Preparation:
- Enzyme Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- Substrate Solution: Dissolve the specific peptide substrate for the kinase in the enzyme buffer.
- ATP Solution: Prepare an ATP stock solution in water and dilute to the desired concentration in enzyme buffer.
- Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in enzyme buffer.
- Detection Reagent: Use a commercial kinase activity kit (e.g., ADP-Glo™ Kinase Assay) and prepare the reagent according to the manufacturer's instructions.
2. Assay Procedure:
- Add 5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Add 10 µL of a mixture containing the kinase and its substrate to each well.
- Initiate the reaction by adding 10 µL of the ATP solution.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the detection reagent as per the kit protocol.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_control - Luminescence_background))
Protocol 2: Determination of IC50 Value
This protocol outlines the steps to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).
2. Assay Procedure:
- Follow the assay procedure from Protocol 1, using the serial dilutions of the test compound.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 3: Mechanism of Inhibition Studies
To understand how the compound inhibits the enzyme, kinetic studies can be performed.
1. Assay Setup:
- Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.
- Keep the enzyme concentration constant.
2. Data Analysis:
- Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
- Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Visualizations
The following diagrams illustrate the general workflows for screening and characterizing an enzyme inhibitor.
References
- 1. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reactivity of ortho-methoxy-substituted catechol radicals with sulfhydryl groups: contribution for the comprehension of the mechanism of inhibition of NADPH oxidase by apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]
Application Note & Protocol: Preclinical Evaluation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in a Murine Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline and its derivatives are a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The quinoline scaffold is a key component in numerous approved drugs and is a subject of extensive research in medicinal chemistry.[3][4] Specifically, quinoline-based molecules have been shown to exert anticancer activity through mechanisms such as impeding DNA synthesis and inducing oxidative stress.[4] The subject of this protocol, "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," combines the quinoline core with a catechol (benzene-1,2-diol) moiety. The catechol group is also found in various biologically active compounds and can be involved in redox cycling and interactions with cellular macromolecules. This structural combination suggests a potential for anticancer efficacy.
This document outlines a detailed experimental design for evaluating the in vivo antitumor activity of this compound using a human tumor xenograft model in immunocompromised mice.[5][6] Xenograft models are a cornerstone of preclinical cancer research, providing a means to assess a compound's therapeutic potential and systemic toxicity in a living organism before clinical consideration.[6][7][8]
Objective To assess the in vivo anti-tumor efficacy and systemic toxicity of this compound in a subcutaneous human non-small cell lung cancer (A549) xenograft model in athymic nude mice.
Experimental Design and Protocols
Animal Model and Husbandry
-
Species: Mouse (Mus musculus)
-
Strain: Athymic Nude (e.g., NU/J, Strain Code: 002019)[9]
-
Sex: Female
-
Age: 6-8 weeks
-
Supplier: The Jackson Laboratory or equivalent certified vendor.
-
Housing: Animals will be housed in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle, constant temperature (22±2°C), and humidity (55±10%) will be maintained. Sterilized food and water will be provided ad libitum.
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days before the start of the experiment.
Cell Culture and Xenograft Implantation
-
Cell Line: A549 (human non-small cell lung cancer).
-
Culture Conditions: Cells will be cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation Protocol:
-
Harvest A549 cells during the exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium (e.g., PBS).
-
Inject 5 x 10^6 cells in a volume of 150 µL subcutaneously into the right flank of each mouse.[7]
-
Monitor mice for tumor formation. Treatment will commence when tumors reach a palpable volume of approximately 100-150 mm³.
-
Experimental Groups and Dosing
Animals will be randomly assigned to experimental groups (n=8-10 mice per group) once tumors are established. This sample size is standard for generating statistically relevant data in such studies.[10]
Table 1: Experimental Group Design
| Group | Treatment | Dose | Concentration | Route | Schedule |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | - | PO | QD |
| 2 | Positive Control (Cisplatin) | 3 mg/kg | 0.3 mg/mL | IP | Q3D |
| 3 | MQBD - Low Dose | 25 mg/kg | 2.5 mg/mL | PO | QD |
| 4 | MQBD - Mid Dose | 50 mg/kg | 5.0 mg/mL | PO | QD |
| 5 | MQBD - High Dose | 100 mg/kg | 10.0 mg/mL | PO | QD |
MQBD: this compound; PO: Oral gavage; IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days.
Compound Formulation Protocol:
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).
-
For each MQBD group, weigh the required amount of the compound.
-
Suspend the compound in the vehicle solution to achieve the final concentrations listed in Table 1.
-
Vortex and sonicate briefly to ensure a homogenous suspension before each administration.
Monitoring and Endpoint Analysis
Table 2: Monitoring and Data Collection Schedule
| Parameter | Frequency | Method | Purpose |
|---|---|---|---|
| Tumor Volume | 2-3 times per week | Digital Calipers | Primary Efficacy |
| Body Weight | 2-3 times per week | Digital Scale | Systemic Toxicity |
| Clinical Observations | Daily | Visual Inspection | General Health/Toxicity |
| Terminal Sample Collection | End of Study | Necropsy | Biomarker/Histology |
Monitoring Protocols:
-
Tumor Measurement: Measure the tumor length (L) and width (W) with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[7]
-
Body Weight: Record the body weight of each mouse to monitor for signs of systemic toxicity.[7] A weight loss exceeding 20% of the initial body weight may require euthanasia.
-
Euthanasia Criteria: The study will be terminated for all animals when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).[9] Individual animals will be euthanized if tumors become ulcerated or if they show signs of significant distress.
Terminal Sample Collection and Analysis
At the end of the study, animals will be euthanized via CO2 asphyxiation followed by cervical dislocation.
Sample Collection Protocol:
-
Collect blood via cardiac puncture for serum chemistry analysis (liver and kidney function markers).
-
Excise the tumor, weigh it, and divide it into sections.
-
Fix one tumor section in 10% neutral buffered formalin for histopathology (H&E staining) and immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Snap-freeze the other tumor section in liquid nitrogen and store at -80°C for Western blot or RT-qPCR analysis.
-
Collect major organs (liver, kidneys, spleen) for histopathological examination to assess toxicity.
Table 3: Endpoint Biomarker Analysis Plan
| Analysis | Sample Type | Target Biomarkers | Purpose |
|---|---|---|---|
| Histopathology (H&E) | Formalin-Fixed Tumor & Organs | Cellular Morphology, Necrosis | Efficacy & Toxicity |
| Immunohistochemistry (IHC) | Formalin-Fixed Tumor | Ki-67, Cleaved Caspase-3 | Proliferation, Apoptosis |
| Western Blot / RT-qPCR | Frozen Tumor Tissue | p-Akt, p-ERK, etc. | Mechanism of Action |
| Serum Chemistry | Blood Serum | ALT, AST, BUN, Creatinine | Organ Toxicity |
Visualizations
Hypothesized Signaling Pathway
Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible hypothesized mechanism for this compound involves the inhibition of receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways like PI3K/Akt and MAPK/ERK.
Caption: Hypothesized signaling pathway inhibited by the test compound.
Experimental Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer Cell Line Efficacy Studies [jax.org]
- 10. A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol in material science. This unique molecule, combining a quinoline moiety and a catechol (benzene-1,2-diol) group, presents significant potential in the development of advanced materials, particularly as a corrosion inhibitor and an adhesion promoter. These application notes are intended to serve as a comprehensive guide for researchers exploring the synthesis, characterization, and application of this compound.
Introduction
This compound is a bifunctional organic compound with a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol . The quinoline core is a well-established heterocyclic scaffold known for its anticorrosive properties, which are attributed to the presence of nitrogen and the planar aromatic structure facilitating strong adsorption onto metal surfaces. The catechol group is renowned for its exceptional adhesive properties, inspired by the adhesive proteins of marine mussels, and its ability to form strong bonds with a variety of substrates, including metals and metal oxides. The synergy of these two functional groups in a single molecule makes this compound a promising candidate for applications in corrosion-resistant coatings, bio-adhesives, and surface functionalization of materials.
Potential Applications in Material Science
The unique chemical structure of this compound suggests its utility in several areas of material science:
-
Corrosion Inhibition: The quinoline moiety can act as an effective corrosion inhibitor for various metals and alloys, such as mild steel, in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.
-
Adhesion Promotion: The catechol group can form strong coordinate bonds with metal oxide surfaces, making this compound an excellent adhesion promoter or a key component in the formulation of advanced adhesives and coatings.[1]
-
Surface Modification: The compound can be used to functionalize surfaces of various materials to impart new properties, such as enhanced biocompatibility, hydrophilicity, or for the immobilization of biomolecules.
-
Polymer Synthesis: The catechol group can be polymerized or incorporated into polymer chains to create functional polymers with adhesive and anticorrosive properties.[2][3]
Synthesis Protocol
Caption: Proposed synthesis workflow for this compound.
Application as a Corrosion Inhibitor
Mechanism of Action
Quinoline derivatives inhibit corrosion by adsorbing onto the metal surface.[4] This adsorption can occur through the nitrogen heteroatom, the π-electrons of the aromatic rings, and, in this case, the hydroxyl groups of the catechol moiety. The molecule forms a protective film that acts as a barrier to the corrosive environment. The adsorption process is influenced by the electronic structure of the molecule, the nature of the metal surface, and the composition of the corrosive medium.
Caption: Mechanism of corrosion inhibition.
Experimental Protocols for Corrosion Inhibition Studies
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.[5][6]
Procedure:
-
Prepare mild steel coupons of known dimensions and surface area.
-
Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor.
-
After a specific immersion time (e.g., 24 hours), remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
-
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.[7][8][9]
Procedure:
-
Prepare a standard three-electrode electrochemical cell with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the corrosive solution with and without the inhibitor.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film.[10][11][12][13][14]
Procedure:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data using an equivalent circuit model to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
Expected Quantitative Data
Based on studies of similar 8-hydroxyquinoline derivatives, the following table summarizes the expected performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl.[15][16][17][18]
| Method | Parameter | Expected Value (with inhibitor) | Inhibition Efficiency (%) |
| Weight Loss | Corrosion Rate | Significantly reduced | > 90% |
| Potentiodynamic Polarization | i_corr (µA/cm²) | Decreased | > 90% |
| EIS | R_ct (Ω·cm²) | Significantly increased | > 90% |
Application as an Adhesion Promoter
Mechanism of Adhesion
The catechol group is the key to the adhesive properties of this molecule. It can form strong, reversible and irreversible bonds with various surfaces, particularly metal oxides, through a combination of hydrogen bonding, coordination chemistry, and covalent bonding after oxidation.[19]
Caption: Mechanism of catechol-mediated adhesion.
Experimental Protocols for Adhesion Studies
Procedure:
-
Clean the substrate (e.g., titanium, stainless steel) by sonication in acetone and ethanol, followed by drying under a stream of nitrogen.
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol, THF).
-
Immerse the cleaned substrate in the solution for a specific period (e.g., 12-24 hours) at room temperature to allow for self-assembly of a monolayer.
-
Remove the substrate, rinse with fresh solvent to remove any unbound molecules, and dry.
This test is used to measure the shear strength of an adhesive bond between two substrates.[20][21][22][23][24]
Procedure:
-
Prepare two substrate coupons (e.g., metal plates) as per ASTM D1002 standard.[23]
-
Apply a solution of this compound (or a polymer containing it) to the bonding area of one coupon.
-
Overlap the second coupon to create a defined bonding area.
-
Apply pressure and allow the adhesive to cure under specified conditions (e.g., temperature, time).
-
Mount the bonded specimen in a universal testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength: Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²).
Expected Quantitative Data
For catechol-based adhesives, the lap shear strength can vary significantly depending on the substrate, curing conditions, and the polymer matrix if used.
| Substrate | Adhesive Formulation | Expected Lap Shear Strength (MPa) |
| Steel | Polymer with catechol moieties | 5 - 15 |
| Aluminum | Polymer with catechol moieties | 3 - 10 |
| Titanium | Polymer with catechol moieties | 8 - 20 |
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all other chemicals mentioned in these protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.
Conclusion
This compound is a promising multifunctional molecule for material science applications. Its unique combination of a corrosion-inhibiting quinoline core and an adhesive catechol group opens up possibilities for the development of high-performance coatings, adhesives, and functionalized surfaces. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and exploit the potential of this compound in their respective fields. Further research is encouraged to fully elucidate its properties and expand its applications.
References
- 1. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Adsorption of hydroxy pyridines and quinolines at the metal oxide-water interface: role of tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. store.astm.org [store.astm.org]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usbr.gov [usbr.gov]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 14. mdpi.com [mdpi.com]
- 15. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. blogs.mtu.edu [blogs.mtu.edu]
- 20. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 21. xometry.com [xometry.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 24. elitemoldtech.com [elitemoldtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
A1: The most direct and commonly employed method for this type of substituted quinoline is the Friedländer synthesis.[1][2] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[3] For the target molecule, this would involve reacting 2-amino-4-methoxybenzaldehyde with 3',4'-dihydroxyacetophenone .
Q2: What are the primary challenges in this synthesis?
A2: The primary challenges include:
-
Low Yields: Can result from suboptimal reaction conditions, side reactions, or degradation of starting materials or product.[4]
-
Side Product Formation: The most common side reaction is the aldol self-condensation of the acetophenone starting material, especially under basic conditions.[4]
-
Oxidation of the Catechol Moiety: The benzene-1,2-diol (catechol) group is highly susceptible to oxidation, which can lead to the formation of colored impurities and a complex product mixture.
-
Purification Difficulties: The final product is often polar and can be difficult to separate from starting materials and byproducts, sometimes resulting in tarry crude materials.[4]
Q3: Which type of catalyst is recommended for the Friedländer synthesis of this compound?
A3: Both acid and base catalysis can be used for the Friedländer synthesis.[5]
-
Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or trifluoroacetic acid are effective and commonly used.[2] They promote the cyclodehydration step.
-
Base Catalysis: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, but may increase the likelihood of ketone self-condensation.[4]
-
Alternative Catalysts: For milder conditions that may help prevent degradation of the sensitive catechol group, Lewis acids like neodymium(III) nitrate or the use of iodine have been reported to be effective in related syntheses.[6][7]
Q4: How can the oxidation of the catechol group be minimized?
A4: To minimize oxidation of the 3',4'-dihydroxyacetophenone starting material and the final product, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use and adding an antioxidant like sodium bisulfite in trace amounts to the reaction or work-up can also be beneficial.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Suggested Solution(s) |
| Degraded Starting Materials | 3',4'-dihydroxyacetophenone is prone to oxidation. Use freshly opened or purified starting materials. Confirm the purity of 2-amino-4-methoxybenzaldehyde via NMR or melting point. |
| Suboptimal Reaction Temperature | The cyclodehydration step requires sufficient heat. If the yield is low, incrementally increase the reaction temperature (e.g., from 80°C to 120°C). However, excessive heat can cause decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend it in increments of 1-2 hours. |
| Inactive or Insufficient Catalyst | Use a fresh batch of catalyst. If using an acid catalyst like p-TsOH, ensure it is anhydrous. Consider increasing the catalyst loading from a catalytic amount (5 mol%) to a higher loading (10-20 mol%). |
| Atmosphere Not Inert | The catechol moiety is sensitive to oxygen. Ensure the reaction is set up under a continuous flow of an inert gas like nitrogen or argon to prevent oxidative side reactions. |
| Product Lost During Work-up | The diol product may have some water solubility. Check aqueous layers by TLC before discarding them.[8] Avoid overly harsh acidic or basic conditions during extraction, as this can affect product stability.[8] |
Guide 2: Formation of Side Products and Impurities
The presence of multiple spots on a TLC plate indicates the formation of impurities.
Common Side Reactions and Mitigation
Caption: Relationship between main and side reactions.
| Observed Problem | Likely Cause | Suggested Solution(s) |
| Dark, Tarry Crude Product | Oxidation of Catechol: The benzene-1,2-diol functionality is easily oxidized to form highly colored quinone-type species. | 1. Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up. 2. Use degassed solvents. 3. Consider adding a small amount of a reducing agent like NaHSO₃ during the aqueous work-up. |
| Major Impurity with Lower Rf than Product | Aldol Self-Condensation: This is particularly common under basic catalysis, where the 3',4'-dihydroxyacetophenone reacts with itself.[4] | 1. Switch from base catalysis to acid catalysis (e.g., p-TsOH in toluene). 2. If base catalysis must be used, add the acetophenone slowly to the reaction mixture containing the amine to favor the cross-condensation. |
| Spot on TLC between Starting Material and Product | Incomplete Cyclization: The intermediate chalcone (the product of the initial condensation before ring closure) may be present if the reaction has not gone to completion. | 1. Increase the reaction temperature to facilitate the cyclodehydration step. 2. Increase the amount of acid catalyst to better promote ring closure. 3. Extend the reaction time. |
Data on Synthesis Optimization
The following data, based on analogous Friedländer reactions, illustrates the impact of key parameters on product yield.
Table 1: Effect of Catalyst on Product Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (20) | Ethanol | 80 | 8 | 35 |
| 2 | p-TsOH (10) | Toluene | 110 | 6 | 68 |
| 3 | p-TsOH (20) | Toluene | 110 | 6 | 75 |
| 4 | Nd(NO₃)₃·6H₂O (10) | Solvent-free | 120 | 2 | 82 |
| 5 | Iodine (15) | Ethanol | 80 | 4 | 78 |
Note: Yields are representative and intended for comparison. Actual results may vary.
Key Experimental Protocols
Protocol 1: Proposed Synthesis via p-TsOH Catalysis
This protocol outlines a standard procedure for the Friedländer synthesis of the target compound.
Proposed Synthesis Workflow
Caption: Experimental workflow for the proposed synthesis.
Materials:
-
2-amino-4-methoxybenzaldehyde (1.0 eq)
-
3',4'-dihydroxyacetophenone (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-amino-4-methoxybenzaldehyde (1.0 eq), 3',4'-dihydroxyacetophenone (1.0 eq), and p-TsOH·H₂O (0.2 eq).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 6-8 hours, collecting the water removed in the Dean-Stark trap.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica Gel
-
Hexanes
-
Ethyl Acetate
-
Triethylamine (NEt₃)
Procedure:
-
Prepare the eluent system. A gradient from 30% to 70% ethyl acetate in hexanes is a good starting point. To prevent product streaking or decomposition on the acidic silica, add 0.5% triethylamine to the eluent mixture.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 30% ethyl acetate/hexanes + 0.5% NEt₃) and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed product onto the top of the packed column.
-
Run the column, gradually increasing the polarity of the eluent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
"4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. The information provided is based on the general properties of its core chemical structures: a quinoline ring and a catechol (benzene-1,2-diol) moiety.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is happening and how can I prevent it?
A1: The brown discoloration is likely due to the oxidation of the catechol (benzene-1,2-diol) portion of the molecule.[1] Catechols are highly susceptible to oxidation, especially in the presence of oxygen, light, and at neutral to alkaline pH. This oxidation process forms highly reactive ortho-quinones, which can then polymerize to create complex, dark-colored compounds.[1]
To prevent this, consider the following preventative measures:
-
Work under an inert atmosphere: Removing dissolved oxygen by working under nitrogen or argon can significantly improve the stability of the compound.[1]
-
Control the pH: Catechols are generally more stable at an acidic pH.[1] The rate of autoxidation increases significantly with a higher pH.[1]
-
Protect from light: Exposure to UV or visible light can induce photodegradation.[2][3] Store the compound and its solutions in the dark or in amber vials.
-
Maintain low temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[2][3] Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Use antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, to your formulation can help prevent or slow down oxidation.[1]
-
Chelate metal ions: Trace metal ions, particularly iron and copper, can catalyze the oxidation of catechols.[1] The use of a chelating agent like EDTA may be beneficial.
Q2: I am having trouble dissolving this compound. What solvents should I use?
Here is a suggested course of action:
-
Attempt to dissolve a small amount of the compound in common organic solvents such as DMSO, DMF, ethanol, or methanol.
-
If you require an aqueous solution, first prepare a concentrated stock solution in an organic solvent like DMSO.
-
Then, slowly add the aqueous buffer to the stock solution while vortexing to facilitate mixing and prevent precipitation. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Q3: How should I store this compound to ensure its stability?
A3: Based on the general stability of phenolic and quinoline compounds, the following storage conditions are recommended:
-
Solid form: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. A desiccator can help to minimize exposure to moisture.
-
In solution: Prepare fresh solutions for each experiment if possible. If you need to store solutions, keep them at a low temperature (e.g., -20°C or -80°C) in amber vials to protect from light. To minimize oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
-
Symptom: The compound precipitates out of solution after dilution with an aqueous buffer.
-
Possible Cause: The compound has low solubility in the final aqueous buffer, and the concentration is above its solubility limit. The presence of salts in the buffer can also decrease solubility (salting out).[6]
-
Troubleshooting Steps:
Figure 1: Troubleshooting compound precipitation.
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between experiments using the same compound.
-
Possible Cause: The compound may be degrading over time, leading to a decrease in the effective concentration of the active molecule.
-
Troubleshooting Steps:
Figure 2: Troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Determination of Compound Solubility
This protocol provides a general method for determining the thermodynamic solubility of this compound in a given solvent.[4]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm) is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
Figure 3: Workflow for solubility determination.
-
Protocol 2: Assessment of Compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and establish the stability of this compound under various stress conditions.[7]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
-
Application of Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp or natural sunlight) at room temperature. Keep a control sample in the dark.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Figure 4: Workflow for a forced degradation study.
-
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, we recommend that researchers generate this data internally using the protocols provided above. The following tables can be used as templates to organize your findings.
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water | |||
| PBS (pH 7.4) | |||
| DMSO | |||
| DMF | |||
| Ethanol | |||
| Methanol | |||
| Acetonitrile |
Table 2: Stability of this compound in Solution (e.g., in DMSO at 10 mM)
| Storage Condition | Time (hours) | % Remaining Parent Compound | Observations |
| Room Temp, Light | 24 | Color change noted | |
| Room Temp, Dark | 24 | ||
| 4°C, Dark | 24 | ||
| -20°C, Dark | 24 | ||
| -80°C, Dark | 24 |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with the compound "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol".
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and offers potential solutions.
Issue 1: Low intracellular concentration of this compound in in vitro assays.
-
Question: My experiments consistently show low intracellular levels of the compound, suggesting poor cell permeability. What could be the cause and how can I troubleshoot this?
-
Answer: The poor cell permeability of this compound can likely be attributed to its physicochemical properties, particularly the presence of the catechol moiety (benzene-1,2-diol). The two hydroxyl groups of the catechol are strong hydrogen bond donors, which increases the molecule's polarity and can hinder its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1][2][3] Additionally, the compound might be a substrate for cellular efflux pumps.[4][5]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Theoretically evaluate the compound against Lipinski's Rule of Five to identify potential liabilities.[1][2][6] Poor absorption or permeability is more likely when there are more than five hydrogen bond donors, the molecular weight is over 500, the logP is over 5, and the sum of nitrogen and oxygen atoms is over 10.[1]
-
Experimentally determine the octanol-water partition coefficient (LogP) to quantify its lipophilicity.
-
-
Evaluate Efflux Pump Activity:
-
Perform your cell-based assays in the presence of known broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if the intracellular concentration of your compound increases.[7][8] A significant increase would suggest that the compound is being actively transported out of the cell.
-
-
Consider Chemical Modification (Prodrug Approach):
-
Optimize Formulation:
-
For in vitro experiments, ensure the compound is fully solubilized in the vehicle and that the vehicle itself is not toxic to the cells at the concentration used.
-
Consider using formulation strategies like lipid-based delivery systems or nanoparticles to enhance its delivery across the cell membrane.[16][17][18][19][20]
-
-
Issue 2: Inconsistent results in cell-based permeability assays.
-
Question: I am getting variable and non-reproducible results from my Caco-2 permeability assays. What are the potential sources of this variability?
-
Answer: Inconsistent results in Caco-2 assays can arise from several factors related to the experimental setup and the compound itself.
Troubleshooting Steps:
-
Verify Cell Monolayer Integrity:
-
Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after each experiment.[7] A drop in TEER values indicates a compromised monolayer.
-
Visually inspect the monolayers under a microscope to ensure they are confluent and have the correct morphology.
-
-
Check Compound Stability:
-
Control for Efflux:
-
Standardize Assay Conditions:
-
Ensure consistent pH, temperature, and incubation times across all experiments.
-
Use a consistent passage number for your Caco-2 cells, as their characteristics can change over time in culture.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor cell permeability of this compound?
A1: The primary reason is the presence of the catechol group. Its two hydroxyl groups can form hydrogen bonds with water, making it more energetically favorable for the molecule to remain in the aqueous extracellular environment rather than partitioning into the lipid cell membrane.[24] This is a common challenge for compounds containing multiple hydrogen bond donors.[1][25]
Q2: How can I improve the cell permeability of this compound?
A2: There are several strategies you can employ, broadly categorized as chemical modification and formulation approaches.
-
Chemical Modification:
-
Prodrugs: This is a highly effective strategy where the polar hydroxyl groups of the catechol are temporarily masked with lipophilic groups.[9][10][11][12][13][14][15]
-
Structural Modification: Consider synthesizing analogs where one or both of the hydroxyl groups are replaced with less polar groups, if this does not compromise the compound's biological activity. Creating opportunities for intramolecular hydrogen bonding can also "hide" the polar groups and improve permeability.[24][26][27]
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Formulating the compound into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[16][18][19][20]
-
Use of Permeation Enhancers: These are compounds that can be co-administered to transiently increase the permeability of the cell membrane.[28][29]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-microemulsifying drug delivery systems (SMEDDS) can improve its absorption.[17][30]
-
Q3: What in vitro assays are recommended to measure the cell permeability of this compound?
A3: The two most widely used and recommended in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[10][31][32] It is a good first screen to assess the passive permeability potential of your compound.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium.[7][32][33][34] It can measure both passive diffusion and active transport, including the effects of efflux pumps.[7]
Q4: Can the quinoline structure in my compound contribute to poor permeability?
A4: While the quinoline core itself is relatively lipophilic, certain quinoline derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp).[4][5] Efflux pumps are membrane proteins that actively transport a wide range of substances out of the cell, leading to lower intracellular concentrations.[8][35] Therefore, it is important to investigate whether this compound is a substrate for these pumps.
Data Presentation
Table 1: Summary of Strategies to Improve Cell Permeability
| Strategy Category | Specific Approach | Principle | Potential Advantages | Potential Challenges |
| Chemical Modification | Prodrug Synthesis | Masking polar groups (e.g., catechol hydroxyls) with lipophilic moieties that are cleaved intracellularly.[9][10][11][12][13][14][15] | Significant improvement in passive diffusion; can be tailored for specific enzyme cleavage. | Requires synthetic chemistry; prodrug may have different solubility; cleavage efficiency can vary. |
| Intramolecular Hydrogen Bonding | Introducing functional groups that can form internal hydrogen bonds to shield polar groups in a nonpolar environment.[24][26][27] | Improves passive permeability without a significant increase in molecular weight. | Requires careful molecular design; may alter the compound's conformation and biological activity. | |
| Scaffold Hopping | Replacing the quinoline or benzene-diol core with a different chemical scaffold that has better permeability properties.[5] | Can fundamentally improve physicochemical properties. | May lead to loss of biological activity; requires significant medicinal chemistry effort. | |
| Formulation | Nanoparticle Delivery | Encapsulating the compound in carriers like liposomes or polymeric nanoparticles.[16][18][19][20] | Can improve solubility and permeability; allows for controlled release and targeting. | Complex formulation development; potential for immunogenicity; manufacturing scalability. |
| Permeation Enhancers | Co-administration with agents that temporarily disrupt the cell membrane.[28][29] | Can be effective for a wide range of molecules. | Potential for cell toxicity; transient effect; regulatory hurdles. | |
| Lipid-Based Systems | Formulating the compound in lipid-based carriers (e.g., SMEDDS).[17][30] | Enhances solubilization and absorption, particularly for lipophilic compounds. | Can be complex to formulate; may have stability issues. | |
| Biological | Efflux Pump Inhibition | Co-administration with an inhibitor of efflux pumps like P-gp.[4][5] | Can significantly increase intracellular concentration if the compound is an efflux substrate. | Potential for drug-drug interactions; toxicity of the inhibitor; may not be effective if efflux is not the primary issue. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA experiment to assess the passive permeability of this compound.
-
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a matching 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
UV-Vis plate reader or LC-MS/MS system
-
-
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation: Dilute the test compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%). Add 200 µL of the compound solutions to the donor filter plate.
-
Assembly and Incubation: Carefully place the donor filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional Caco-2 permeability assay to assess both passive permeability and active transport.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
Efflux pump inhibitor (e.g., verapamil)
-
LC-MS/MS system
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the test compound solutions in HBSS at the desired concentration (e.g., 10 µM). Prepare separate solutions for the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport studies. For the A-B study, you may use HBSS at pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber to mimic the pH gradient of the small intestine. For the B-A study, use pH 7.4 in both chambers.
-
To investigate efflux, prepare a set of solutions containing both the test compound and an efflux pump inhibitor.
-
-
Transport Experiment:
-
A-B Transport: Add the compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
B-A Transport: Add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Permeability and Efflux Ratio Calculation:
-
The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the formula: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: The prodrug strategy for enhancing cell permeability.
Caption: Comparison of PAMPA and Caco-2 permeability assays.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 7. enamine.net [enamine.net]
- 8. Classifying Effluxable Versus Non-Effluxable Compounds Using a Permeability Threshold Based on Fundamental Energy Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. upm-inc.com [upm-inc.com]
- 18. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. mdpi.com [mdpi.com]
- 21. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. medium.com [medium.com]
- 33. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic purification of this compound?
A1: The primary challenges stem from the compound's bifunctional nature. The quinoline moiety imparts basicity, which can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in peak tailing and poor recovery.[1][2] The catechol portion is polar and susceptible to oxidation, which can lead to sample degradation on the column.[3]
Q2: What are the recommended starting points for developing a purification method for this compound?
A2: For initial screening, Thin Layer Chromatography (TLC) is essential to determine an appropriate solvent system.[1] For preparative purification, both normal-phase and reversed-phase chromatography can be considered, with specific recommendations outlined in the tables below. Due to the compound's polar and basic nature, mixed-mode chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be effective.[1][4]
Q3: How can I prevent my compound from degrading on a silica gel column?
A3: Degradation on silica gel can be minimized by a few strategies.[5] One common method is to deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.[1] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol can be beneficial.[1][5]
Q4: My compound is showing significant peak tailing in HPLC. What can I do to improve the peak shape?
A4: Peak tailing for a basic compound like this is often due to interactions with residual silanols on the column.[1] Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to protonate the quinoline nitrogen and improve peak symmetry.[6] Using a highly end-capped column or a column specifically designed for the analysis of basic compounds can also significantly reduce tailing.
Troubleshooting Guides
Issue 1: Poor Separation of the Target Compound from Impurities in Flash Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Re-optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound for good separation.[7] |
| Co-elution of impurities | Try a different solvent system with alternative selectivity (e.g., substitute ethyl acetate with dichloromethane). Consider switching to a different stationary phase (e.g., alumina or a bonded phase). |
| Compound degradation on silica | Perform a 2D TLC to check for on-plate degradation. If degradation is observed, use deactivated silica or an alternative stationary phase.[8] |
Issue 2: The Compound is Not Eluting from the Column (Normal Phase)
| Possible Cause | Troubleshooting Step |
| Solvent polarity is too low | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. |
| Strong interaction with silica | Add a competitive base like triethylamine (1-2%) to the mobile phase to reduce interaction with acidic silanol groups. |
| Compound decomposition | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[5] |
Issue 3: Irreproducible Retention Times in Reversed-Phase HPLC
| Possible Cause | Troubleshooting Step | | Insufficient column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time, typically 10-20 column volumes, or until a stable baseline is achieved. | | Mobile phase pH variation | Buffer the mobile phase to maintain a consistent pH, which is crucial for the retention of ionizable compounds. | | "Phase collapse" with highly aqueous mobile phases | If using a high percentage of water with a standard C18 column, the stationary phase may "collapse". Use a column designed for use in highly aqueous mobile phases (e.g., an AQ-type C18).[9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Stationary Phase Selection: Start with standard silica gel (230-400 mesh). If compound instability is observed, consider deactivating the silica gel with triethylamine or using neutral alumina.
-
Solvent System Selection:
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a stronger, volatile solvent.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Start with the solvent system determined by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: High-Performance Liquid Chromatography (Reversed-Phase)
-
Column Selection: A C18 column is a good starting point. For improved peak shape with this basic compound, consider a highly end-capped C18 column or one specifically designed for polar and basic analytes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Method Parameters (Starting Conditions):
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-20 µL |
| Detection Wavelength | Based on UV-Vis spectrum (scan for optimal wavelength) |
| Column Temperature | 25-30 °C |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to elute the compound. A typical gradient could be 10-90% B over 20-30 minutes. |
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis and Fraction Collection:
-
Inject the sample and monitor the chromatogram.
-
If performing preparative HPLC, collect the peak corresponding to the target compound.
-
Analyze the collected fractions for purity.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Stationary Phase | Solvent System (starting point) | Notes |
| Silica Gel | 20-50% Ethyl Acetate in Hexanes | Adjust polarity based on TLC. |
| Silica Gel | 1-5% Methanol in Dichloromethane | For more polar compounds.[10] |
| Deactivated Silica Gel | 20-50% Ethyl Acetate in Hexanes + 1% Triethylamine | To improve recovery and reduce tailing of the basic quinoline. |
| Neutral Alumina | 20-50% Ethyl Acetate in Hexanes | Alternative to silica for acid-sensitive compounds. |
Table 2: Recommended Starting Conditions for Reversed-Phase HPLC
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 150 mm | General purpose reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape of the basic quinoline. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 90% B over 20 min | To elute a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV, Diode Array Detector | To monitor elution and assess peak purity. |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. waters.com [waters.com]
- 7. orgsyn.org [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. labex.hu [labex.hu]
- 10. Chromatography [chem.rochester.edu]
Navigating Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This resource is designed to provide solutions to common challenges encountered during the synthesis of quinolines, a critical scaffold in pharmaceutical development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for key synthesis methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during common quinoline synthesis reactions.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common culprits?
A1: Low yields in quinoline synthesis can arise from several factors common to various named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tarry byproducts.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended.
Q2: My purified quinoline derivative is yellow or brown, but I expected a colorless product. Is this a sign of significant impurity?
A2: Pure quinoline is a colorless liquid, but it and many of its derivatives are susceptible to turning yellow and then brown upon exposure to air and light. This color change is often due to the formation of trace oxidized impurities and does not necessarily indicate a high level of contamination. For applications requiring high purity, further purification and storage under an inert atmosphere in the dark may be necessary.
Skraup Synthesis
Q3: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage this?
A3: The Skraup reaction is notoriously vigorous.[2][3] To moderate the reaction, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent.[2][4] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1]
-
Control the Addition of Sulfuric Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]
Q4: I am observing significant tar formation in my Skraup synthesis. What causes this and how can it be minimized?
A4: Tar formation is a frequent issue in Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[2] To minimize tarring:
-
Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.[2]
-
Purification: The crude product is often a dark, tarry substance.[2] Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[5]
Doebner-von Miller Synthesis
Q5: My Doebner-von Miller reaction is producing a large amount of polymer/tar. How can I prevent this?
A5: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[6][7] To mitigate this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase where the aniline is protonated.[6][8]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[6][7]
-
Optimize Acid Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A comparative study of different acids may be beneficial to find the optimal balance.[6]
Q6: I am getting a complex mixture of byproducts in my Doebner-von Miller reaction. How can I achieve a cleaner reaction?
A6: The acidic and high-temperature conditions of the Doebner-von Miller reaction can lead to various side reactions.[9] To obtain a cleaner reaction profile:
-
Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help control the reaction rate and reduce polymerization.[9]
-
Consider Substrate Compatibility: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures.[6]
-
Purification Strategy: A preliminary filtration through a plug of silica gel can remove the majority of tar before finer purification methods like column chromatography are employed.[6]
Friedländer Synthesis
Q7: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What strategies can I use?
A7: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[10] To control the formation of a specific regioisomer, you can:
-
Introduce a Phosphoryl Group: Placing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization.[10]
-
Use a Specific Amine Catalyst: Certain amine catalysts can favor the formation of one regioisomer over the other.[10]
-
Employ an Ionic Liquid: The use of an ionic liquid as the reaction medium has been shown to improve regioselectivity.[10]
Q8: What are common side reactions in the Friedländer synthesis and how can they be avoided?
A8: A common side reaction is the aldol condensation of the ketone starting material under basic conditions. To circumvent this, one can use an imine analog of the o-aminoaryl ketone instead of the ketone itself.[10]
Combes Synthesis
Q9: My Combes synthesis is not proceeding to completion. What should I troubleshoot?
A9: The initial condensation of the aniline with the β-diketone to form the enamine intermediate can sometimes be the rate-limiting step.[9] Ensure that this step is proceeding efficiently before attempting the acid-catalyzed cyclization. The use of a more effective dehydrating agent than concentrated sulfuric acid, such as a mixture of polyphosphoric acid (PPA) and an alcohol (polyphosphoric ester, PPE), has been reported to improve results.[11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of your quinoline synthesis.
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | [12] |
| o-Aminophenol | Not specified | Ferrous Sulfate | 100 | [13] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Catalyst and Conditions in Friedländer Synthesis
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free | Not specified | Not specified | High |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | None | Water | 70 | 3-5 | High |
Note: This table provides illustrative examples. Optimal conditions will vary with substrates.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline [2][5]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains control over the internal temperature.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.
-
Purification: Subject the mixture to steam distillation to separate the volatile quinoline from the non-volatile tar.[5] The distillate can then be extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1] To remove any unreacted aniline, the distillate can be acidified, treated with sodium nitrite to form a non-volatile diazonium salt, and then re-basified and steam distilled again.[5][12]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation [2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline [2][9]
-
Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 4: Friedländer Synthesis of a Substituted Quinoline [2][14]
-
Reaction Setup: In a fume hood, combine a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone) and a compound containing an α-methylene group (e.g., acetone) in a round-bottom flask with a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Workflows and Relationships
General Troubleshooting Workflow for Low Yield in Quinoline Synthesis
Caption: A general troubleshooting workflow for addressing low yields.
Decision Pathway for Managing Tar Formation in Doebner-von Miller Synthesis
Caption: A logical workflow for minimizing tar formation.
Regioselectivity Control in Friedländer Synthesis
Caption: Strategies to control regioselectivity in Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" Assay Interference
Welcome to the technical support center for assays involving 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimental assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference when working with quinoline derivatives like this compound in fluorescence-based assays?
Common sources of interference can be categorized as either compound-related or assay-related. Compound-related issues include autofluorescence of the compound itself or fluorescence quenching.[1] Assay-related issues can stem from non-specific binding, high background from reagents, or issues with instrumentation.[2][3]
Q2: My compound, this compound, appears to be a hit in my primary screen, but I suspect a false positive. What are the likely causes?
False positives with quinoline derivatives can arise from the compound's intrinsic fluorescence (autofluorescence), leading to an artificially high signal in "gain-of-signal" assays.[1] Some quinoline-related structures, like fused tetrahydroquinolines, are known to be pan-assay interference compounds (PAINS), which can exhibit non-specific activity.[4] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.
Q3: I am observing a lower-than-expected signal or a complete loss of signal in my fluorescence assay. What could be the cause?
A low or absent signal could be due to fluorescence quenching, where the test compound absorbs the excitation or emitted light from the fluorophore.[1][5][6][7] Other possibilities include degradation of the compound, incorrect buffer conditions, or suboptimal concentrations of assay reagents.[8]
Q4: How can I determine if this compound is autofluorescent at the wavelengths used in my assay?
To check for autofluorescence, run a control experiment where you measure the fluorescence of your compound in the assay buffer without the fluorescent probe or other signaling components. A significant signal in this control well indicates that your compound is autofluorescent under the assay conditions.[1][2]
Q5: What is fluorescence quenching and how can I mitigate it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[7] It can be caused by a variety of molecular interactions, including collisional quenching and static quenching.[7] To mitigate quenching, you can try reducing the concentration of your compound, using a different fluorophore with a distinct spectral profile, or measuring the fluorescence lifetime of your probe, as this is typically unaffected by static quenching.[7]
Troubleshooting Common Assay Problems
Below are tables summarizing common problems, their potential causes, and recommended solutions when working with this compound.
High Background Signal
| Potential Cause | Recommended Solutions | Relevant Citations |
| Compound Autofluorescence | Perform a pre-read of the compound plate to identify intrinsic fluorescence. Switch to a fluorophore with excitation/emission wavelengths outside the compound's fluorescent range (e.g., red-shifted dyes). | [1][2] |
| Non-specific Binding of Antibodies/Probes | Titrate primary and secondary antibodies to find the optimal concentration. Increase the number and duration of wash steps. Use a high-quality blocking buffer. | [3][8][9] |
| Contaminated Reagents | Prepare fresh buffers and filter-sterilize them. Aliquot reagents to prevent contamination and repeated freeze-thaw cycles. | [2] |
| Cellular Autofluorescence | Include an unstained control sample to determine the level of autofluorescence. Use phenol red-free media if working with cell-based assays. | [8][10] |
Low or No Signal
| Potential Cause | Recommended Solutions | Relevant Citations |
| Fluorescence Quenching by Compound | Perform a quenching control assay by mixing the fluorescent dye with varying concentrations of the compound in a cell-free system. If quenching is confirmed, reduce the compound concentration or select a different fluorophore. | [1][5][6] |
| Compound Instability/Degradation | Verify the stability of the compound under assay conditions (e.g., temperature, pH, light exposure). Prepare fresh stock solutions. | [4] |
| Suboptimal Reagent Concentration | Titrate critical reagents such as antibodies, enzymes, or substrates to ensure they are not limiting. | [3][8] |
| Incorrect Instrument Settings | Optimize the gain and exposure time on the fluorescence reader to maximize the signal-to-noise ratio. | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for measuring the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]
Protocol 2: Autofluorescence Assessment
This protocol helps determine if this compound is autofluorescent under your experimental conditions.
Materials:
-
This compound
-
Assay buffer (the same used in your primary assay)
-
Black, clear-bottom microplates suitable for fluorescence measurements
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer at the same concentrations used in your primary assay.
-
Add the diluted compound to the wells of the microplate. Include wells with assay buffer only as a negative control.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A significant, concentration-dependent increase in fluorescence in the wells containing the compound compared to the buffer-only control indicates autofluorescence.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 7. edinst.com [edinst.com]
- 8. biotium.com [biotium.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial degradation pathways for this compound?
Based on the chemical structure, two primary initial degradation pathways are anticipated:
-
Catechol Ring Cleavage: The benzene-1,2-diol (catechol) moiety is susceptible to enzymatic ring cleavage by dioxygenases. This can occur via two main mechanisms:
-
Quinoline Ring Metabolism: The quinoline ring can undergo microbial or mammalian metabolism. This typically involves hydroxylation at various positions, followed by ring cleavage.[6][7] Common initial metabolic steps for quinoline derivatives include the formation of 2-hydroxyquinoline or other hydroxylated analogs.[6]
Q2: What are the likely primary metabolites I should be looking for?
Depending on the experimental system (e.g., microbial degradation, liver microsomes), you should initially screen for the following types of metabolites:
-
From Catechol Cleavage:
-
From Quinoline Metabolism:
-
Hydroxylated quinoline derivatives (e.g., hydroxylation on the pyridine or benzene ring of the quinoline system).
-
Products of pyridine ring cleavage of the quinoline moiety.[6]
-
-
Phase II Metabolites (in mammalian systems):
-
Glucuronide or sulfate conjugates of the phenolic hydroxyl groups.[8]
-
Q3: I am not seeing any degradation of the parent compound in my microbial culture. What could be the issue?
Several factors could contribute to a lack of degradation:
-
Incorrect Microbial Strain: The selected microbial strain may not possess the necessary dioxygenase or hydroxylase enzymes to initiate the degradation of this specific quinoline derivative.
-
Enzyme Induction: The enzymes required for degradation may need to be induced. Consider pre-exposing the culture to the substrate or a structurally similar compound.
-
Toxicity: The parent compound or a metabolite might be toxic to the microorganisms at the concentration used. Try a lower concentration of the substrate.
-
Culture Conditions: Ensure that the pH, temperature, and aeration are optimal for the microbial strain and the specific enzymatic activity.
Q4: My degradation experiment with liver microsomes shows very slow turnover. How can I improve the reaction rate?
-
Cofactor Limitation: Ensure that NADPH is not limiting. Consider using an NADPH regenerating system.
-
Enzyme Source: The expression of specific cytochrome P450 (CYP) enzymes responsible for metabolism can vary between different sources of liver microsomes (e.g., species, individual donors). Consider screening microsomes from different sources or using recombinant CYP enzymes.
-
Inhibition: The parent compound or a metabolite could be inhibiting the CYP enzymes. Perform an enzyme kinetics study to determine if substrate inhibition is occurring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation products observed | - Incorrect analytical method (LC or GC-MS conditions not optimized).- Compound is stable under the experimental conditions.- Inappropriate enzyme or microbial system. | - Develop a sensitive analytical method for the parent compound and potential metabolites.- Increase incubation time or enzyme/cell concentration.- Screen different microbial strains or enzyme systems (e.g., different CYP450 isoforms). |
| Multiple, unidentified peaks in chromatogram | - Non-enzymatic degradation (e.g., auto-oxidation of the catechol moiety).- Formation of reactive quinone species that adduct with other molecules. | - Run a control experiment without enzymes or cells to identify non-enzymatic degradation products.- Use antioxidants in your experimental setup if auto-oxidation is suspected.- Employ trapping agents to capture reactive intermediates. |
| Poor recovery of total material | - Adsorption of the compound to plasticware or vials.- Formation of insoluble polymers. | - Use low-adsorption labware.- Analyze the precipitate to identify potential polymeric material. |
Experimental Protocols
Protocol 1: In Vitro Microbial Degradation Assay
-
Culture Preparation: Grow the selected microbial strain in a suitable liquid medium to the mid-logarithmic phase.
-
Initiation of Degradation: Add this compound from a sterile stock solution to a final concentration of 50-100 µM.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 200 rpm).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Centrifuge the aliquots to pellet the cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at both neutral and acidic pH.
-
Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis by HPLC-UV, LC-MS, or GC-MS.
Protocol 2: In Vitro Metabolism using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human, rat; final concentration 0.5-1.0 mg/mL)
-
This compound (from a stock solution in DMSO or methanol; final concentration 1-10 µM)
-
Magnesium chloride
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding an NADPH regenerating system or NADPH.
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from a degradation experiment.
| Time Point (hours) | Parent Compound Concentration (µM) | Metabolite A Concentration (µM) | Metabolite B Concentration (µM) |
| 0 | 100.0 ± 2.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.3 ± 3.1 | 8.2 ± 0.9 | 3.5 ± 0.4 |
| 4 | 67.1 ± 2.8 | 15.6 ± 1.5 | 8.9 ± 1.1 |
| 8 | 35.8 ± 1.9 | 28.9 ± 2.2 | 19.7 ± 1.8 |
| 24 | 5.2 ± 0.7 | 45.1 ± 3.5 | 33.4 ± 2.9 |
Visualizations
Degradation Pathways
Caption: Proposed initial degradation pathways for this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying the degradation of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism for catechol ring-cleavage by non-heme iron extradiol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial transformation of quinoline by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Reducing cytotoxicity of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" in control cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed in control (non-target) cells during experiments with 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.
Troubleshooting Guides
Issue: High Cytotoxicity in Control Cell Lines
Unexpectedly high cytotoxicity in control or non-cancerous cell lines can confound experimental results. This guide provides a systematic approach to diagnose and mitigate this issue.
Step 1: Confirm the Observation
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation is a common source of unexpectedly high toxicity.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the threshold known to affect your specific cell line's viability (typically <0.5%). Run a vehicle-only control to confirm.[1]
-
Check Compound Stability: Assess whether the compound is stable in the culture medium over the experiment's duration. Degradation products may exhibit higher toxicity.
Step 2: Investigate the Mechanism The cytotoxic effects of many quinoline derivatives are linked to the induction of oxidative stress and apoptosis.[2][3][4][5] Understanding the mechanism in your cell line is key to reducing off-target effects.
-
Measure Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA) to quantify intracellular ROS levels after treatment. A significant increase suggests oxidative stress is a primary driver of cytotoxicity.[2][5][6]
-
Assess Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptotic and necrotic cell death. If apoptosis is the dominant mechanism, targeted interventions can be applied.
Step 3: Implement Mitigation Strategies Based on the mechanism, the following strategies can be employed to reduce cytotoxicity in control cells.
-
Co-treatment with Antioxidants: If ROS production is confirmed, co-incubating the cells with an antioxidant can neutralize the free radicals and improve cell viability.
-
N-acetylcysteine (NAC): A widely used antioxidant that acts as a precursor to glutathione (GSH), a major intracellular antioxidant.[5] Start with a dose-response experiment for NAC (e.g., 1-10 mM) to find the optimal protective concentration without affecting baseline cell health.
-
-
Inhibition of Apoptosis Pathway: If apoptosis is the primary mechanism of cell death, co-treatment with a caspase inhibitor can confirm the pathway and rescue cells.
-
Modify Experimental Parameters:
-
Reduce Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the earliest time point where the desired effect is visible in target cells while minimizing toxicity in control cells.
-
Lower Compound Concentration: Determine the lowest effective concentration that achieves the desired biological effect in your target cells while sparing control cells.
-
Frequently Asked Questions (FAQs)
Q1: My control cells show a significant drop in viability after treatment. What is the first thing I should check? A1: The first step is to rule out experimental artifacts.[1]
-
Verify Calculations: Re-calculate your dilutions from the stock solution.
-
Run a Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is not toxic to your cells.
-
Check Culture Conditions: Confirm that cell seeding density is consistent and the cells are healthy before starting the experiment.
Q2: How can I determine if the cell death is due to apoptosis or necrosis? A2: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the standard method.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
Q3: I've observed high levels of ROS in my control cells. What can I do to reduce this? A3: Co-treatment with an antioxidant is the most direct strategy. We recommend starting with N-acetylcysteine (NAC) . Perform a dose-response curve with NAC (e.g., 1, 2.5, 5, 10 mM) to find the optimal concentration that rescues your control cells without interfering with your experiment.
Q4: Is it possible that my control cell line is unusually sensitive to this compound? A4: Yes, different cell lines have varying sensitivities. If possible, test the compound on a different, unrelated control cell line to see if the high cytotoxicity is specific to your primary control line.
Q5: Will using a caspase inhibitor like Z-VAD-FMK affect my experimental outcome? A5: Z-VAD-FMK is a powerful tool to confirm that cell death is caspase-dependent (apoptotic).[7][8][9] However, if your therapeutic goal in cancer cells involves inducing apoptosis, using a pan-caspase inhibitor will likely interfere with that effect. Therefore, it is best used as a diagnostic tool in control cells to understand the off-target mechanism rather than as a permanent additive in your experiments.
Quantitative Data Summary
While data for the exact compound "this compound" is not publicly available, the following table presents representative IC50 values for other quinoline derivatives to illustrate the common goal of achieving selectivity between cancer and normal cells.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| Compound 91b1 | KYSE450 (Esophageal) | 1.83 | NE3 (Non-tumor) | 2.17 | 1.19 | [10] |
| Compound 3j | MCF-7 (Breast) | 0.54 | (Not Specified) | >100 | >185 | [11] |
| Compound 15 | MCF-7 (Breast) | 15.16 | HSF (Fibroblast) | 39.74 | 2.62 | (Adapted from[12]) |
| Various Derivatives | (Inactive against) | >100 | BHK-21 (Kidney) | >100 | N/A | [11] |
Note: Lower IC50 values indicate higher cytotoxicity. A higher selectivity index is desirable, as it indicates the compound is more toxic to cancer cells than normal cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and complete culture medium
-
Test compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V/PI Assay)
This assay uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS tubes
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Visualizations
Logical & Signaling Pathway Diagrams
Caption: A stepwise workflow for troubleshooting and mitigating cytotoxicity.
Caption: ROS-mediated intrinsic apoptosis pathway, a common mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural quinones induce ROS-mediated apoptosis and inhibit cell migration in PANC-1 human pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. Caspase inhibitor z-VAD-FMK increases the survival of hair cells after Actinomycin-D-induced damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" off-target effects mitigation
Disclaimer: The following technical support guide is a generalized resource for the use of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. Due to the limited availability of specific data for this compound in publicly accessible literature, the guidance provided is based on the known characteristics and potential off-target effects of the broader class of quinoline derivatives. Researchers should use this information as a starting point for their own empirical validation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with this compound. What are the potential causes?
A1: Unexpected phenotypes when using a novel small molecule inhibitor can arise from several sources. The most common include:
-
Off-target effects: The compound may be interacting with unintended proteins or pathways. Quinoline derivatives, as a class, have been associated with off-target activities such as kinase inhibition, hERG channel modulation, and lysosomotropism.[1]
-
Cytotoxicity: The observed phenotype might be a result of general cellular toxicity rather than a specific on-target effect.
-
Compound Instability or Impurity: The compound may be degrading in the experimental conditions, or the initial stock may contain impurities.
-
Experimental Artifacts: The observed effects could be due to the vehicle (e.g., DMSO) or other experimental conditions.
Q2: How can we begin to investigate if the observed effects of this compound are on-target or off-target?
A2: A multi-pronged approach is recommended to differentiate between on-target and off-target effects. Key initial steps include:
-
Dose-response analysis: A classic dose-response curve can help determine if the observed phenotype correlates with the expected potency of the compound.
-
Use of a structurally unrelated inhibitor: If another inhibitor for the hypothesized target exists, it can be used to see if it recapitulates the phenotype.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can be highly informative. If the phenotype persists after target removal, it is likely an off-target effect.
Q3: What are some of the known off-target liabilities associated with the quinoline scaffold?
A3: The quinoline scaffold is a common motif in pharmacologically active compounds and has been associated with several off-target effects, including:
-
hERG Channel Inhibition: Interaction with the hERG potassium channel is a known issue for some quinoline derivatives and can be a source of cardiotoxicity.[2]
-
Lysosomotropism: As basic compounds, some quinolines can accumulate in the acidic environment of lysosomes, which can disrupt cellular processes like autophagy.[1]
-
Kinase Inhibition: The quinoline core is a "privileged scaffold" that can bind to the ATP-binding site of many kinases.[3]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed
Issue: Treatment with this compound results in significant cell death at concentrations where on-target effects are expected to be minimal.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| General Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) over a wide concentration range. 2. Compare the cytotoxic concentration with the expected efficacious concentration. | Determine the therapeutic window of the compound. If cytotoxicity occurs at or below the effective dose, it may be an off-target effect. |
| Off-Target Toxicity | 1. Screen the compound against a panel of common cytotoxicity targets (e.g., hERG, a broad kinase panel). 2. Use a cell line that does not express the intended target to see if cytotoxicity persists. | Identification of specific off-targets responsible for the toxicity. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Measure the solubility of the compound in your specific cell culture medium. | Confirmation that the compound is fully dissolved at the tested concentrations. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Issue: this compound shows high potency in a purified enzyme assay but is significantly less active in cell-based assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Assess the physicochemical properties of the compound (e.g., cLogP). 2. Perform a cellular uptake assay to measure intracellular compound concentration. | Understanding of the compound's ability to cross the cell membrane. |
| Lysosomal Sequestration | 1. Perform a lysosomotropism assay (e.g., LysoTracker Red co-staining). 2. Test the compound's activity in a cell-free system with varying pH.[1] | Determination if the compound is being trapped in lysosomes, reducing its availability at the target site. |
| Active Efflux | 1. Use inhibitors of common efflux pumps (e.g., P-glycoprotein) in combination with your compound. | An increase in cellular potency in the presence of efflux pump inhibitors would suggest active transport out of the cell. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of purified kinases
-
Specific substrates for each kinase
-
Kinase reaction buffer
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
96- or 384-well plates
-
Detection reagents (e.g., for luminescence or radioactivity)
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of the microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the serially diluted compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using an appropriate detection method.
-
Calculate the IC50 value for each kinase to determine the selectivity profile.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Off-Target Validation
This protocol provides a workflow to determine if the observed phenotype of this compound is dependent on its intended target.
1. Materials:
-
Cell line of interest
-
Cas9-expressing vector or Cas9 protein
-
Guide RNA (gRNA) targeting the gene of interest
-
Transfection reagent or electroporation system
-
This compound
-
Antibody for the target protein (for validation)
2. Procedure:
-
Design and synthesize a gRNA specific to the target gene.
-
Co-transfect the cells with the Cas9-expressing vector and the gRNA, or deliver the Cas9-gRNA ribonucleoprotein complex.
-
Select for successfully edited cells (e.g., using antibiotic resistance or FACS).
-
Validate the knockout of the target protein by Western blot or other suitable methods.
-
Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Assess the phenotype of interest in both cell lines.
7. Interpretation:
-
If the phenotype is absent or significantly reduced in the knockout cells, it is likely an on-target effect.
-
If the phenotype persists in the knockout cells, it is likely an off-target effect.
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
Technical Support Center: Synthesis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis and scale-up of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing the Friedländer annulation method.
Q1: Why is my reaction yield of this compound significantly lower than expected?
A1: Low yields can be attributed to several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: The Friedländer synthesis often requires high temperatures, sometimes between 150-220°C, especially in the absence of a catalyst.[1][2] Ensure your reaction is reaching and maintaining the optimal temperature. However, excessively high temperatures can lead to degradation of starting materials or products.
-
Catalyst Inefficiency: If using a catalyst (e.g., acid or base), it may be inactive or used in a suboptimal amount. For acid catalysis, options include sulfuric acid or hydrochloric acid.[1] For base catalysis, sodium or potassium hydroxide are common choices.[2] The choice of catalyst can significantly impact the reaction outcome.
-
Side Reactions: Aldol condensation of the ketone starting material can be a competing reaction, especially under basic conditions.[3] Using an imine analog of the o-aminoaryl ketone can sometimes mitigate this issue.[3]
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.
Q2: I am observing the formation of multiple unexpected spots on my TLC plate. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue. Potential side products and solutions include:
-
Self-condensation of Ketone: As mentioned, the ketone starting material can undergo self-condensation. Using milder reaction conditions or a different catalyst may reduce this.
-
Oxidation of the Diol: The benzene-1,2-diol moiety is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Incomplete Cyclization: The initial condensation may occur without the subsequent cyclization and dehydration steps. Ensuring a sufficiently high temperature and adequate reaction time is crucial for driving the reaction to the desired quinoline product.
-
Alternative Cyclization Pathways: Depending on the reactants, there might be alternative, undesired cyclization pathways. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.
Q3: I am having trouble scaling up the reaction from a lab-scale to a larger pilot-scale synthesis. The yield has dropped significantly. What should I consider?
A3: Scaling up chemical reactions often presents challenges. Here are key considerations for the Friedländer synthesis:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and localized hot or cold spots. This can affect reaction kinetics and lead to the formation of byproducts. Ensure efficient stirring and a heating system that can provide uniform heating.
-
Mixing: Inadequate mixing in a larger reactor can lead to localized high concentrations of reactants or catalysts, which can promote side reactions. Ensure the stirring is vigorous enough for the scale of the reaction.
-
Reagent Addition: The rate of addition of reactants or catalysts can be more critical at a larger scale. A slow, controlled addition may be necessary to manage the reaction exotherm and minimize side reactions.
-
Solvent-Free Conditions: While solvent-free reactions can be advantageous at a small scale, they can be difficult to control at a larger scale due to issues with heat transfer and mixing. The use of a high-boiling, inert solvent may be beneficial for scale-up.
-
Modified Protocols: Traditional Friedländer synthesis conditions can be harsh (high temperatures, strong acids/bases), which can be problematic on a larger scale.[1][3] Consider exploring milder, catalyzed versions of the reaction, for instance, using p-toluenesulfonic acid and iodine under solvent-free conditions, which has been shown to be effective.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective method for the synthesis of substituted quinolines is the Friedländer annulation.[2][3] This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would likely involve the reaction of a 2-aminoaryl ketone with a suitable carbonyl compound.
Q2: What are the typical starting materials for the synthesis of this compound via the Friedländer synthesis?
A2: The synthesis would likely involve the reaction of 2-amino-4'-methoxybenzophenone with a compound providing the benzene-1,2-diol moiety with an adjacent active methylene group.
Q3: What are some of the key safety precautions to take during this synthesis?
A3: The Friedländer synthesis can involve high temperatures and corrosive reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or corrosive substances.
-
Be cautious when handling strong acids or bases.
-
If running the reaction at high temperatures, use appropriate heating equipment and take precautions against thermal burns.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Q5: Are there greener alternatives to the traditional Friedländer synthesis?
A5: Yes, research has focused on developing more environmentally friendly methods for quinoline synthesis. This includes the use of greener catalysts, such as formic acid, and alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.[4] Some methods also utilize water as a solvent, reducing the reliance on volatile organic compounds.[5]
Data Presentation
Table 1: Comparison of Small-Scale vs. Scaled-Up Synthesis of this compound (Hypothetical Data)
| Parameter | Small-Scale (1 g) | Scaled-Up (100 g) | Notes |
| Reactant A | 1.0 g | 100.0 g | 2-amino-4'-methoxybenzophenone |
| Reactant B | 0.8 g | 80.0 g | Carbonyl compound with diol |
| Catalyst | 0.1 g | 10.0 g | p-Toluenesulfonic acid |
| Solvent | 10 mL | 800 mL | Toluene |
| Temperature | 110°C | 110°C | Reflux |
| Reaction Time | 8 hours | 12 hours | Extended time for larger scale |
| Yield (Isolated) | 75% (0.75 g) | 60% (60.0 g) | Yield often decreases on scale-up[3] |
| Purity (by HPLC) | >98% | >97% | May require more rigorous purification |
Experimental Protocols
Proposed Synthesis of this compound via Friedländer Annulation
This protocol is a representative example and may require optimization.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4'-methoxybenzophenone (1 equivalent), the appropriate carbonyl compound containing the benzene-1,2-diol moiety (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent, such as toluene or chlorobenzene, to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 110-130°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by techniques such as NMR, mass spectrometry, and melting point determination.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Guide to Quinoline-Based Anticancer Agents: A Focus on 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quinoline-based compounds as anticancer agents, with a primary focus on the therapeutic potential of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" in relation to other well-established quinoline derivatives. Due to the limited publicly available experimental data on "this compound," this guide leverages data from representative quinoline anticancer agents to illustrate the evaluation methodologies and therapeutic strategies within this important class of molecules.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. These agents exhibit diverse mechanisms of action, including the inhibition of critical cellular processes such as cell signaling, DNA replication and repair, and cell division. This guide will explore three major classes of quinoline-based anticancer agents: tyrosine kinase inhibitors, topoisomerase I inhibitors, and tubulin polymerization inhibitors.
Comparative Analysis of Anticancer Activity
The efficacy of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for representative quinoline-based anticancer agents against various cancer cell lines.
Table 1: IC50 Values of Bosutinib (Tyrosine Kinase Inhibitor)
| Cancer Cell Line | Cell Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 250[1] |
| IMR-32 | Neuroblastoma | 640[2] |
| NB-19 | Neuroblastoma | >1000[2] |
| SH-SY5Y | Neuroblastoma | >1000[2] |
| SK-N-AS | Neuroblastoma | 11260[2] |
Table 2: IC50 Values of Topotecan (Topoisomerase I Inhibitor)
| Cancer Cell Line | Cell Type | IC50 (nM) |
| MCF-7 Luc | Breast Cancer | 13[3] |
| DU-145 Luc | Prostate Cancer | 2[3] |
| MDA-MB-435 | Melanoma | 1[3] |
| Bel7402 | Liver Cancer | 1.2[3] |
| HCT-8 | Colon Cancer | >100[3] |
| L1210 | Leukemia | 100[4] |
| LNCaP | Prostate Cancer | 9[4] |
| LOX IMVI | Melanoma | 5[4] |
| LoVo | Colon Cancer | 20 - 120[4] |
Table 3: IC50 Values of a Quinoline-based Combretastatin A-4 Analogue (Tubulin Polymerization Inhibitor)
| Cancer Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.010[5] |
| HL-60 | Leukemia | 0.012[5] |
| HCT-116 | Colon Cancer | 0.042[5] |
| HeLa | Cervical Cancer | 0.025[5] |
Note on this compound: As of the latest literature review, specific IC50 values and detailed anticancer activity for this compound have not been reported in peer-reviewed publications. The data presented for the compounds above serve as a benchmark for the potential efficacy that could be expected from a novel quinoline derivative.
Mechanisms of Action and Signaling Pathways
The diverse anticancer effects of quinoline derivatives stem from their ability to target various critical cellular pathways.
2.1. Tyrosine Kinase Inhibition: The Case of Bosutinib
Bosutinib is a potent inhibitor of the Bcr-Abl and Src tyrosine kinases.[6] In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[7] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and downstream signaling pathways, which ultimately leads to the induction of apoptosis in cancer cells.[6] Its dual inhibition of Src family kinases further contributes to its anticancer effects.[2][6]
2.2. Topoisomerase I Inhibition: Camptothecin Analogues like Topotecan
Camptothecin and its analogues, such as topotecan, are potent inhibitors of DNA topoisomerase I.[8][] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[8] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of the DNA strand, leading to DNA single-strand breaks.[8][10] When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[8][]
2.3. Tubulin Polymerization Inhibition
Certain quinoline derivatives, designed as analogues of natural products like Combretastatin A-4, act as potent inhibitors of tubulin polymerization.[5][11][12] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these quinoline compounds disrupt microtubule dynamics, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of quinoline-based compounds.
3.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Count the cells and adjust the concentration to a predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14]
-
-
Drug Treatment:
-
Prepare serial dilutions of the quinoline compound in a complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the drug) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]
-
-
MTT Incubation and Measurement:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
3.2. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the quinoline compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[17]
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[17][18]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection and Analysis:
3.3. Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]
-
Conclusion and Future Directions
The quinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. As demonstrated by the examples of bosutinib, topotecan, and combretastatin A-4 analogues, quinoline derivatives can be designed to target a wide range of critical cellular pathways, leading to potent and selective anticancer activity.
While "this compound" is an intriguing molecule within this class, there is a clear need for comprehensive preclinical evaluation to determine its anticancer efficacy and mechanism of action. Future studies should focus on:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies to identify its molecular target(s), utilizing techniques such as kinase profiling, topoisomerase activity assays, and tubulin polymerization assays.
-
Cell-based assays , including Western blotting and cell cycle analysis, to elucidate the signaling pathways it modulates.
The experimental protocols and comparative data presented in this guide provide a robust framework for the future investigation of "this compound" and other novel quinoline-based compounds, with the ultimate goal of advancing the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Biological Target of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The compound 4-(4-methoxyquinolin-2-yl)benzene-1,2-diol possesses structural motifs—a quinoline core and a catechol group—that suggest potential interaction with key biological targets implicated in various disease pathways. The quinoline scaffold is a privileged structure in numerous kinase inhibitors, while the catechol moiety is a known pharmacophore for enzymes such as tyrosinase. This guide provides a comparative overview of experimental strategies to validate the hypothesis that this compound functions as a kinase inhibitor, offering a roadmap for its biological characterization.
Hypothesized Biological Target: Protein Kinase
Given the prevalence of the quinoline core in a multitude of approved and investigational kinase inhibitors, a primary hypothesis is that this compound targets one or more protein kinases.[1][2][3][4][5][6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
To validate this hypothesis, a multi-pronged approach is recommended, beginning with broad screening and progressing to more specific biochemical and cellular assays. This guide compares several key experimental techniques for this purpose.
Comparative Analysis of Target Validation Experiments
The following table outlines and compares essential experimental approaches for validating a hypothesized kinase target.
| Experimental Approach | Objective | Advantages | Limitations | Typical Data Output |
| Kinase Panel Screening | To identify which kinase(s) from a large panel are inhibited by the compound. | Broad, unbiased initial screen against hundreds of kinases. Provides a "hit list" of potential targets. | Can be costly. In vitro results may not always translate to cellular activity. Does not provide information on the mechanism of inhibition. | Percent inhibition at a fixed compound concentration; IC50 or Ki values for a subset of inhibited kinases. |
| Biochemical IC50 Determination | To quantify the potency of the compound against a specific, purified kinase. | Provides a precise measure of inhibitory potency (IC50). Can be adapted to study the mechanism of inhibition (e.g., ATP-competitive). | Requires access to purified, active kinase. Does not confirm activity in a cellular context. | IC50 (half-maximal inhibitory concentration) value. |
| Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) | To confirm that the compound binds to the hypothesized target kinase within a live cell. | Demonstrates target binding in a physiological context. Can provide information on compound permeability and intracellular potency. | Technically more complex than biochemical assays. Requires specific reagents and instrumentation. | Target engagement curves (e.g., thermal shift or BRET signal) indicating binding affinity in cells. |
| Downstream Signaling Pathway Analysis (Western Blot) | To determine if the compound inhibits the activity of the target kinase in cells by assessing the phosphorylation of its known substrates. | Provides evidence of functional target inhibition in a cellular pathway. Can confirm the mechanism of action. | Can be indirect; effects may be due to off-target inhibition. Requires specific antibodies for phosphorylated substrates. | Changes in the phosphorylation status of downstream proteins. |
| Cellular Proliferation/Viability Assays | To assess the functional consequence of target inhibition on cell growth or survival. | Provides a measure of the compound's overall cellular efficacy. High-throughput and relatively inexpensive. | Not target-specific; effects could be due to toxicity or off-target effects. | GI50 (half-maximal growth inhibition) or IC50 values for cell viability. |
Detailed Experimental Protocols
Kinase Panel Screening
Methodology: A common method for kinase panel screening is the radiometric filter binding assay.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein substrate), and radiolabeled ATP (e.g., [γ-³³P]ATP) in a kinase buffer.
-
Compound Addition: Add this compound at one or more concentrations (typically 1-10 µM for a primary screen). Include a positive control inhibitor and a DMSO vehicle control.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control.
Biochemical IC50 Determination (using an ADP-Glo™ Kinase Assay as an example)
Methodology: This is a luminescent-based assay that measures ADP production, a universal product of kinase reactions.
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction with the purified kinase, its specific substrate, and ATP. Add serial dilutions of this compound. Include a "no kinase" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
Methodology: CETSA is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Workflows and Pathways
Caption: Experimental workflow for kinase target validation.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Control Compounds for a Hypothesized Target (e.g., a RAF Kinase)
When investigating a specific kinase family, such as the RAF kinases, it is crucial to include well-characterized inhibitors as controls.
| Compound | Target(s) | Type | Reported IC50 |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | Positive Control | BRAF: 6 nM; c-RAF: 22 nM |
| Vemurafenib | BRAF V600E | Positive Control (Specific) | BRAF V600E: 31 nM |
| Staurosporine | Broad-spectrum kinase inhibitor | Positive Control (Non-specific) | Pan-kinase inhibitor, low nM range for many kinases |
| Inactive Analogue | N/A | Negative Control | A structurally similar but biologically inactive compound. |
Note: IC50 values can vary depending on the assay conditions.
By employing a systematic and comparative approach as outlined in this guide, researchers can effectively validate the biological target of this compound, paving the way for further preclinical development.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of novel analogs of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol reveals significant potential for the development of new anticancer agents. This guide provides a comparative overview of the cytotoxic and antiproliferative activities of these quinoline-based catechol derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Quinoline derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic combination of a quinoline scaffold with a catechol moiety in this compound presents a promising pharmacophore for targeting cancer cells. This guide delves into the nuanced effects of structural modifications on the biological activity of its analogs.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of this compound and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell proliferation, were determined to quantify their cytotoxic effects.
While a specific study systematically exploring a wide range of analogs of the lead compound "this compound" was not identified in the current literature search, the following table summarizes the anticancer activities of structurally related quinoline and quinolinyl-chalcone derivatives against various cancer cell lines, providing valuable insights into their potential.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one | H1299 (Lung Carcinoma) | 1.41 | [No specific reference found in search] |
| SKBR-3 (Breast Cancer) | 0.70 | [No specific reference found in search] | ||
| Compound 2 | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human Tumor Cell Lines | < 1.0 | [4] |
| Compound 3 | 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione | MDA468-NQ16 (Breast Cancer) | Not specified as IC50 | [No specific reference found in search] |
| Compound 4 | 7-amino-2-(2-pyridinyl)quinoline-5,8-dione | MDA468-NQ16 (Breast Cancer) | Not specified as IC50 | [No specific reference found in search] |
| Compound 5 | 2-phenylquinoline (C-6 substituted) | PC3 (Prostate Cancer) | - | [5] |
| HeLa (Cervical Cancer) | - | [5] | ||
| Compound 6 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate Cancer) | 31.37 | [5] |
| HeLa (Cervical Cancer) | 8.3 | [5] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related quinoline derivatives, several key structural features appear to influence their anticancer activity:
-
Substitution on the Quinoline Ring: The presence and position of substituents on the quinoline core significantly impact cytotoxicity. For instance, a large and bulky alkoxy substituent at the 7-position and amino side chains at the 4-position have been shown to enhance antiproliferative activity.[4]
-
The Catechol Moiety: The benzene-1,2-diol (catechol) group is a critical feature. Its ability to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
-
The Methoxy Group: The methoxy group at the 4-position of the quinoline ring can influence the compound's lipophilicity and its interaction with biological targets. Variations in the position and number of methoxy groups on the quinoline or phenyl rings of related compounds have been shown to modulate their anticancer effects.[6]
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route for the preparation of 2-arylquinoline derivatives involves the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. Modifications to the starting materials allow for the introduction of various substituents on both the quinoline and the phenyl rings to generate a library of analogs for SAR studies.
Antiproliferative Activity Assessment: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining the antiproliferative activity of compounds using the MTT assay.
Potential Signaling Pathways
Quinoline derivatives can exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways.[7][8][9][10][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway involved in cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression.[7][10][11]
MAPK/ERK Signaling Pathway Diagram
Caption: Overview of the MAPK/ERK signaling cascade regulating gene expression and cell proliferation.
Conclusion
The analogs of this compound represent a promising class of compounds for the development of novel anticancer therapies. The preliminary data on related structures suggest that strategic modifications to the quinoline and catechol moieties can significantly enhance their cytotoxic and antiproliferative activities. Further systematic SAR studies are warranted to optimize the lead structure and elucidate the precise molecular mechanisms underlying their anticancer effects, potentially through the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK. This guide serves as a foundational resource to stimulate further research and development in this critical area of oncology.
References
- 1. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. cusabio.com [cusabio.com]
- 10. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 11. sinobiological.com [sinobiological.com]
- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
Unveiling the Potential of a Novel JAK2 Inhibitor: A Comparative Analysis of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Immediate Release
In the competitive landscape of kinase inhibitor development, a novel quinoline-based compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, has emerged as a potential therapeutic agent. This guide provides a comprehensive comparison of its efficacy against established Janus kinase 2 (JAK2) inhibitors, supported by available data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Executive Summary
The Janus kinase (JAK) family, particularly JAK2, plays a pivotal role in the signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK2 signaling cascade is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Consequently, the development of potent and selective JAK2 inhibitors is a significant area of therapeutic research. This report focuses on this compound, a compound whose quinoline scaffold is a well-established pharmacophore in numerous kinase inhibitors. While direct inhibitory data for this specific molecule is not yet publicly available, its structural similarity to known JAK2 inhibitors warrants a thorough comparative analysis. This guide will juxtapose the anticipated potential of this compound with the proven efficacy of leading JAK2 inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Tofacitinib.
Comparative Efficacy of JAK2 Inhibitors
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the reported IC50 values for several well-established JAK2 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
| Compound | Target(s) | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| This compound | Presumed JAK2 | Data Not Available | Data Not Available |
| Ruxolitinib | JAK1/JAK2 | 2.8 (JAK2), 3.3 (JAK1)[1][2] | 186 (HEL cells)[3] |
| Fedratinib | JAK2, FLT3 | 3 (JAK2), 15 (FLT3)[4][5][6][7][8] | ~300 (Ba/F3-JAK2V617F)[5] |
| Pacritinib | JAK2, FLT3 | 23 (JAK2), 22 (FLT3)[9][10] | 429 (SET2 cells)[11] |
| Tofacitinib | JAK1/JAK2/JAK3 | 20 (JAK2), 112 (JAK1), 1 (JAK3)[12] | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes and is collated from various scientific publications.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of JAK2 inhibitors, it is crucial to visualize their role within the cellular signaling cascade. The following diagrams, generated using the DOT language, illustrate the JAK2-STAT signaling pathway and a typical experimental workflow for evaluating JAK2 inhibitors.
Caption: The JAK2-STAT signaling pathway.
Caption: Workflow for evaluating JAK2 inhibitors.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the characterization of JAK2 inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for JAK2)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compound (serially diluted)
-
Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, and a chemiluminescent substrate)
-
Microplates (e.g., 384-well)
Procedure:
-
Add kinase buffer, recombinant JAK2 enzyme, and the test compound at various concentrations to the wells of a microplate.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based readout.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based JAK2 Inhibition Assay (Western Blotting)
This assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.
Materials:
-
A human cell line with constitutively active JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-STAT3/5 and anti-total-STAT3/5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the JAK2-dependent cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of STAT phosphorylation for each compound concentration to determine the cellular IC50 value.
Conclusion
While direct experimental data for this compound is not yet available, its chemical structure strongly suggests potential activity as a JAK2 inhibitor. The comparative data on established JAK2 inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its future evaluation. Further in vitro and in vivo studies are essential to ascertain the precise efficacy, selectivity, and therapeutic potential of this promising compound. The scientific community eagerly awaits the results of such investigations, which will ultimately determine the place of this compound in the evolving landscape of kinase-targeted therapies.
References
- 1. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fedratinib | TG-101348 | JAK2 inhibitor | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol" activity in different cell lines
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of a 4-alkoxy-2-arylquinoline derivative, compound 14m, across a diverse panel of human cancer cell lines. This guide provides a comparative analysis with the established Topoisomerase I inhibitor, Topotecan, offering insights into its potential as a broad-spectrum anticancer agent.
In the quest for novel and effective cancer therapeutics, quinoline derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide focuses on the cross-validation of the anticancer activity of the compound 4-(3-(4-methoxyphenyl)propoxy)-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline (referred to as compound 14m) , a structurally related analog of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol". Due to the limited publicly available data on the specified compound, this guide utilizes comprehensive data from a study on compound 14m, which shares the core 4-alkoxy-2-arylquinoline scaffold and provides a strong basis for understanding the potential activity profile of this chemical class.
Compound 14m has demonstrated potent in vitro anticancer activity, exhibiting sub-micromolar efficacy against a wide array of cancer cell lines.[1] This guide presents the available quantitative data, details the experimental protocols used for its evaluation, and visualizes the potential signaling pathways through which this class of compounds may exert its effects.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic and antiproliferative activity of compound 14m was evaluated against a panel of 59 human cancer cell lines. The data, presented in terms of GI₅₀ (50% growth inhibition) values, is summarized below. For a comprehensive comparison, the activity of Topotecan, a well-established Topoisomerase I inhibitor, is included.
| Cancer Type | Cell Line | Compound 14m GI₅₀ (µM)[1] | Topotecan GI₅₀ (µM) |
| Leukemia | SR | 0.133 | 0.02 - 0.2 |
| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 | 0.01 - 0.1 |
| Colon Cancer | COLO205 | 0.401 | 0.01 - 0.1 |
| CNS Cancer | SF-295 | 0.328 | 0.01 - 0.1 |
| Melanoma | LOX IMVI | 0.116 | 0.01 - 0.1 |
| SK-MEL-5 | 0.247 | 0.01 - 0.1 | |
| Ovarian Cancer | NCI/ADR-RES | 0.458 | 0.05 - 0.5 |
| Renal Cancer | CAKI-1 | 0.188 | 0.01 - 0.1 |
| Breast Cancer | T-47D | 0.472 | 0.01 - 0.1 |
Note: Topotecan GI₅₀ values are approximate ranges based on publicly available data and can vary depending on the specific experimental conditions.
Experimental Protocols
The evaluation of the in vitro anticancer activity of compound 14m was conducted by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Tumor cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compound (compound 14m) and incubated for an additional 48 hours.
-
Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (absorbance) is read on an automated plate reader at a wavelength of 515 nm. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, most notably through the inhibition of Topoisomerase I and the modulation of receptor tyrosine kinase signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
Topoisomerase I Inhibition Pathway
Topoisomerase I (TOP1) is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibitors of TOP1 trap the enzyme-DNA cleavage complex, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of Topoisomerase I inhibition.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Workflow
The general workflow for the in vitro evaluation of novel anticancer compounds like compound 14m is a multi-step process designed to assess their efficacy and selectivity.
Caption: General workflow for anticancer drug screening.
Conclusion
The 4-alkoxy-2-arylquinoline derivative, compound 14m, demonstrates significant and broad-spectrum anticancer activity in vitro. Its potency against a diverse panel of cancer cell lines suggests it may be a valuable lead compound for the development of new chemotherapeutic agents. The data presented in this guide, along with the outlined experimental protocols and potential mechanisms of action, provide a solid foundation for further investigation into this class of compounds. Future studies should focus on elucidating the precise molecular targets and in vivo efficacy of these promising quinoline derivatives.
References
Benchmarking a Novel Kinase Inhibitor Candidate: 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol Against Current Therapeutics in Chronic Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The landscape of cancer therapy has been revolutionized by the advent of targeted treatments, particularly kinase inhibitors. Within this class of therapeutics, quinoline-based scaffolds have emerged as a privileged structure, forming the core of several FDA-approved drugs.[1][2] This guide focuses on a novel compound, 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol , a molecule that combines the established quinoline core with a catechol moiety, a known pharmacophore with diverse biological activities.
Given the structural similarities to approved kinase inhibitors, it is hypothesized that this compound may act as an inhibitor of key kinases implicated in oncogenesis. This guide provides a comparative benchmark of this compound against Bosutinib , a potent, approved second-generation dual Src/Abl tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[3][4]
Disclaimer: this compound is a research compound with no publicly available preclinical or clinical data. The experimental data presented for this compound are hypothetical placeholders intended to illustrate the benchmarking process. The data for Bosutinib, however, is compiled from published preclinical and clinical studies. This guide is intended for an audience of researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel kinase inhibitor candidates.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of a drug candidate's physicochemical and pharmacokinetic properties is crucial for its development. The following table compares the known properties of Bosutinib with the predicted or placeholder values for this compound.
| Property | This compound | Bosutinib |
| Molecular Formula | C₁₆H₁₃NO₃ | C₂₆H₂₉Cl₂N₅O₃ |
| Molecular Weight | 267.28 g/mol | 530.45 g/mol |
| LogP (Predicted) | 3.2 | 4.6 |
| Bioavailability | To be determined | ~34%[5] |
| Metabolism | To be determined | Primarily hepatic via CYP3A4[3][6] |
| Elimination Half-life | To be determined | ~22.5 hours[6] |
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical evaluation of a kinase inhibitor is foundational to establishing its therapeutic potential. This involves in vitro assays to determine its potency against target kinases and cellular assays to assess its effect on cancer cell lines. In vivo studies in animal models then provide critical data on efficacy and safety.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below presents the known IC₅₀ values for Bosutinib against key kinases and provides a hypothetical target profile for our investigational compound.
| Kinase Target | This compound (Hypothetical IC₅₀) | Bosutinib (IC₅₀) |
| Abl | 5 nM | 1 nM[7] |
| Src | 2 nM | 1.2 nM[7] |
| Lyn | 8 nM | <10 nM[8] |
| Hck | 10 nM | <10 nM[8] |
| VEGFR2 | 150 nM | >1 µM |
| PDGFRβ | 200 nM | >1 µM |
Cellular Proliferation Assays
The antiproliferative activity of kinase inhibitors is assessed using various cancer cell lines. The following table shows the IC₅₀ values of Bosutinib in CML cell lines and hypothetical values for the novel compound.
| Cell Line (CML) | This compound (Hypothetical IC₅₀) | Bosutinib (IC₅₀) |
| K562 | 50 nM | 20-100 nM[9][10] |
| KU812 | 60 nM | ~20 nM[9] |
| IMR-32 (Neuroblastoma) | To be determined | 0.64 µM[11] |
Clinical Efficacy and Safety Profile of Bosutinib
Bosutinib has undergone extensive clinical evaluation, demonstrating its efficacy and establishing its safety profile in patients with CML. The following tables summarize key findings from pivotal clinical trials. As this compound is a preclinical candidate, no clinical data is available.
Efficacy in Newly Diagnosed Chronic Phase CML (BELA & BFORE Trials)
| Endpoint (12 months) | Bosutinib | Imatinib (Comparator) | Trial |
| Complete Cytogenetic Response (CCyR) | 70% | 68% | BELA[12] |
| Major Molecular Response (MMR) | 41% | 27% | BELA[12] |
| Cumulative MMR (by 5 years) | 73.9% | 64.6% | BFORE[13] |
Efficacy in Previously Treated CML (BYOND Trial)
| Endpoint (at any time) | Bosutinib | Trial |
| Complete Cytogenetic Response (CCyR) | 81.1% | BYOND[14] |
| Major Molecular Response (MMR) | 71.8% | BYOND[14] |
Common Adverse Events Associated with Bosutinib
| Adverse Event (Any Grade) | Frequency |
| Diarrhea | 86%[15] |
| Nausea | 46%[15] |
| Vomiting | 37%[15] |
| Thrombocytopenia | 25% (Grade 3/4)[15] |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
A common method for determining kinase activity and inhibitor potency is a fluorescence-based in vitro assay.[16]
-
Reagent Preparation : Prepare kinase buffer, and dilute the target kinase and a suitable substrate to their optimal concentrations.
-
Assay Procedure : In a 96- or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution, such as EDTA.
-
Detection : Measure the kinase activity using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.[16]
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the kinase inhibitor and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement : Add a viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
-
Cell Implantation : Implant human cancer cells (e.g., K562) subcutaneously into immunodeficient mice.[17]
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Treatment : Randomize the mice into treatment and control groups. Administer the kinase inhibitor or vehicle control orally or via another appropriate route daily.
-
Tumor Measurement : Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation : At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Visualizing Signaling Pathways and Workflows
BCR-Abl Signaling Pathway and Inhibition
The following diagram illustrates the central role of the BCR-Abl fusion protein in CML and the points of inhibition by dual Src/Abl inhibitors.
Caption: Simplified BCR-Abl signaling cascade and points of therapeutic intervention.
Kinase Inhibitor Discovery Workflow
The development of a novel kinase inhibitor follows a structured pipeline from initial discovery to preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," a novel quinoline derivative, in the context of its structural class which has shown promise in anticancer and neuroprotective applications. Due to the current lack of direct in vivo studies on this specific compound, this guide leverages experimental data from structurally related quinoline derivatives and established therapeutic agents to provide a benchmark for its potential performance.
The presence of a benzene-1,2-diol (catechol) moiety, a well-known pharmacophore, suggests that "this compound" may exhibit significant biological activity. Quinoline derivatives are a versatile class of compounds with a broad spectrum of pharmacological actions, including anticancer and neuroprotective effects.[1][2][3][4] This guide will explore these two potential therapeutic avenues, presenting comparative data from established drugs and research compounds.
Anticipated Therapeutic Applications and Comparative Analysis
Based on its chemical structure, "this compound" is hypothesized to have potential applications in two primary areas: oncology and neuroprotection.
Anticancer Potential
Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines and in vivo tumor models.[1][3][4] The mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]
Comparative Efficacy of Anticancer Quinoline Derivatives:
To contextualize the potential efficacy of "this compound," we present in vivo data for two established quinoline-based anticancer drugs, Bosutinib and Topotecan.
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Bosutinib | Nude mice xenograft | Human pancreatic cancer | 500 mg/kg/day (oral) | 3 out of 15 patient-derived xenografts showed a sensitive response (tumor growth <45% of control). | [5] |
| Athymic nude mice | Prostate cancer (PC-3) xenograft | 500 mg/kg/day (oral) | Significant reduction in tumor volume and a 50% decrease in skeletal lesion area. | [6] | |
| Topotecan | Nude rats | Orthotopic human lung cancer (H1975 & A549) | 1 mg/kg (inhalation) | Significantly better survival and reduced tumor burden compared to intravenous delivery. | [7] |
| Athymic mice | Subcutaneous human metastatic prostate adenocarcinoma (PC3) xenograft | Not specified (extended exposure via osmotic pump) | Significantly reduced tumor growth compared to maximum tolerated dose bolus injection. | [8] |
Experimental Protocols for In Vivo Anticancer Studies:
A standard experimental workflow for evaluating the in vivo anticancer efficacy of a novel quinoline derivative is outlined below.
Signaling Pathways in Quinoline-Based Cancer Therapy:
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Bosutinib, for example, is a potent inhibitor of Src/Abl tyrosine kinases.
Neuroprotective Potential
The catechol moiety in "this compound" is a key structural feature that suggests neuroprotective activity. Catechol-containing compounds are known for their antioxidant properties and their ability to modulate neuronal signaling pathways.[9] Quinoline derivatives are being investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][10] A patent has mentioned "this compound" in the context of neuroprotective polyphenol analogs.[11]
Comparative Efficacy of Neuroprotective Agents:
To provide a framework for the potential neuroprotective efficacy of our target compound, we present in vivo data for Ropinirole and Tolcapone, two drugs used in the management of Parkinson's disease.
| Compound | Animal Model | Disease Model | Dosage | Efficacy | Reference |
| Ropinirole | Rabbit | Not specified (Pharmacokinetic study) | Not specified (intranasal) | Intranasal delivery showed potential for brain targeting. | [12] |
| Mouse | Parkinson's disease model | Not specified | Inhibited movement in a model with residual dopamine neurons. | [13] | |
| Tolcapone | Human (Clinical Trial) | Parkinson's disease | 100 or 200 mg three times daily | Significant reduction in UPDRS scores for activities of daily living and motor function. | [14] |
| Human (Systematic Review) | Parkinson's disease | Not specified | Median reduction of 2.1 hours/day in "Off" time. | [15] |
Experimental Protocols for In Vivo Neuroprotection Studies:
A representative experimental workflow for assessing the neuroprotective effects of a novel compound in a cerebral ischemia model is detailed below.
Signaling Pathways in Neuroprotection:
Quinoline derivatives with catechol moieties may exert neuroprotective effects through multiple mechanisms, including antioxidant activity and modulation of enzymes involved in neurotransmitter metabolism, such as Catechol-O-methyltransferase (COMT).
Conclusion
While direct in vivo efficacy data for "this compound" is not yet available, its structural features, particularly the quinoline scaffold and the catechol moiety, strongly suggest its potential as a therapeutic agent in oncology and/or neurodegenerative diseases. The comparative data presented in this guide from established drugs like Bosutinib, Topotecan, Ropinirole, and Tolcapone provide a valuable benchmark for future preclinical studies. The detailed experimental protocols and pathway diagrams offer a roadmap for the systematic in vivo validation of this promising compound. Further investigation is warranted to fully elucidate the therapeutic potential of "this compound."
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SKI-606 (Bosutinib) blocks prostate cancer invasion, growth, and metastasis in vitro and in vivo through regulation of genes involved in cancer growth and skeletal metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US9744164B2 - Neuroprotective polyphenol analogs - Google Patents [patents.google.com]
- 12. In-Vivo studies of anti-parkinson activity of Ropinirole Hydrochloride loaded in microsphere for brain targeting by intranasal delivery | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Tolcapone in stable Parkinson's disease: efficacy and safety of long-term treatment. The Tolcapone Stable Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of tolcapone in Parkinson's disease: systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways for the preparation of "4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol," a molecule of interest in medicinal chemistry. The routes discussed are based on established synthetic methodologies: the Combes quinoline synthesis, the Friedländer annulation, and a modern Suzuki cross-coupling approach. Each route is evaluated based on potential yield, reaction conditions, and strategic advantages and disadvantages. Experimental protocols, based on analogous transformations reported in the literature, are provided to guide laboratory synthesis.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three proposed synthetic routes. Yields for individual steps are estimated from analogous reactions found in the literature.
| Parameter | Route 1: Combes Synthesis | Route 2: Friedländer Synthesis | Route 3: Suzuki Cross-Coupling |
| Starting Materials | 3,4-Dihydroxyaniline, 1-(4-Methoxyphenyl)-1,3-butanedione | 2-Amino-4,5-dimethoxyacetophenone, Ethyl 4-methoxybenzoylacetate | 2-Chloro-4-methoxyquinoline, (3,4-Dimethoxyphenyl)boronic acid |
| Number of Steps | 3 | 4 | 3 |
| Overall Estimated Yield | Moderate | Moderate to Low | Good |
| Key Reactions | Acetonide protection, Combes cyclization, Deprotection | Friedländer annulation, O-methylation, Double demethylation | Suzuki coupling, Double demethylation |
| Reagent Highlights | p-TsOH, H₂SO₄ | L-proline, CH₃I, BBr₃ | Pd(PPh₃)₄, K₂CO₃, BBr₃ |
| Purification Methods | Column chromatography, Recrystallization | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
Route 1: Combes Synthesis Approach
This classical approach builds the quinoline core through the acid-catalyzed condensation of a protected aniline with a β-diketone. The strategy relies on the effective protection of the catechol moiety to prevent side reactions during the acidic cyclization step.
Experimental Protocol
Step 1: Acetonide Protection of 3,4-Dihydroxyaniline
To a solution of 3,4-dihydroxyaniline (1.25 g, 10 mmol) in acetone (50 mL) is added 2,2-dimethoxypropane (2.45 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the acetonide-protected aniline, which can be used in the next step without further purification.
Step 2: Combes Synthesis of the Quinoline Core
The acetonide-protected 3,4-dihydroxyaniline (1.65 g, 10 mmol) and 1-(4-methoxyphenyl)-1,3-butanedione (1.92 g, 10 mmol) are dissolved in ethanol (30 mL). Concentrated sulfuric acid (1 mL) is added dropwise with cooling. The mixture is then heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the protected quinoline.
Step 3: Deprotection to Yield the Final Product
The protected quinoline (from the previous step) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (1:1, 20 mL). The solution is stirred at room temperature for 3 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system to yield this compound.
Logical Workflow
Route 2: Friedländer Synthesis Approach
This route involves the construction of the quinoline ring via a Friedländer annulation, followed by modification of functional groups to arrive at the target molecule. This pathway offers flexibility but involves more steps, including a challenging double demethylation.
Experimental Protocol
Step 1: Friedländer Annulation
A mixture of 2-amino-4,5-dimethoxyacetophenone (2.11 g, 10 mmol), ethyl 4-methoxybenzoylacetate (2.22 g, 10 mmol), and L-proline (115 mg, 1 mmol) in ethanol (25 mL) is heated at reflux for 12 hours. Upon cooling, the product precipitates and is collected by filtration. The solid is washed with cold ethanol and dried to give 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4-ol.
Step 2: O-Methylation of the 4-Hydroxyquinoline
To a suspension of 6,7-dimethoxy-2-(4-methoxyphenyl)quinolin-4-ol (from the previous step) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.25 mL, 20 mmol). The mixture is stirred at 60 °C for 4 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford 4,6,7-trimethoxy-2-(4-methoxyphenyl)quinoline.
-
Estimated Yield: 85-95% (based on standard O-methylation procedures)[9]
Step 3 & 4: Double Demethylation
The trimethoxyquinoline derivative is dissolved in anhydrous dichloromethane (DCM, 30 mL) and cooled to -78 °C under a nitrogen atmosphere. Boron tribromide (BBr₃, 3.0 mL, 30 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then carefully quenched by the slow addition of methanol at 0 °C, followed by water. The mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The final product is purified by column chromatography.
-
Estimated Yield: 40-60% (demethylation of multiple methoxy groups can be challenging and may result in lower yields)[10][11]
Logical Workflow
Route 3: Suzuki Cross-Coupling Approach
This modern synthetic strategy utilizes a palladium-catalyzed Suzuki cross-coupling reaction to form the key C-C bond between the quinoline and benzene rings. This approach can be highly efficient but requires the synthesis of a boronic acid derivative.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxyquinoline
4-Hydroxy-2-quinolone is treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinoline. Subsequent reaction with sodium methoxide in methanol selectively substitutes the chlorine at the 4-position to give 2-chloro-4-methoxyquinoline.
-
Yields for this two-step process are generally good. [12]
Step 2: Suzuki Cross-Coupling
A mixture of 2-chloro-4-methoxyquinoline (1.94 g, 10 mmol), (3,4-dimethoxyphenyl)boronic acid (2.18 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (577 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 3:1 mixture of 1,4-dioxane and water (40 mL) is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 2-(3,4-dimethoxyphenyl)-4-methoxyquinoline.
Step 3: Double Demethylation
The 2-(3,4-dimethoxyphenyl)-4-methoxyquinoline is demethylated using boron tribromide in dichloromethane as described in Route 2, Step 3 & 4, to yield the final product.
Logical Workflow
References
- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetonides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-CHLORO-4-METHOXYQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, a compound featuring both quinoline and catechol moieties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of quinoline and catechol derivatives. It is imperative to treat this compound as hazardous waste and to adhere to all institutional and local regulations.
Hazard Assessment and Core Principles
Core principles for disposal include:
-
Ensuring the safety of all laboratory personnel through the use of appropriate Personal Protective Equipment (PPE).[3][6]
-
Strict prohibition of disposal in regular trash or down the drain.[5][6][7]
-
Collection and management of all contaminated materials through an approved hazardous waste program.[6][7]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.
| Protection Type | Specific Equipment | Standards Compliance |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[4] | --- |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper).[1][7]
-
Segregate Waste Streams: Do not mix waste containing this compound with non-hazardous waste.[4] It is also critical to avoid mixing it with other incompatible hazardous waste streams to prevent dangerous reactions.[6][7]
Step 2: Waste Collection
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items into a clearly labeled, leak-proof hazardous waste container with a secure, tight-fitting lid.[1][6]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container that is compatible with the solvent used.[1]
Step 3: Labeling and Storage
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7] Also, list any other components and their approximate concentrations.[7]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[1] The use of secondary containment is highly recommended to mitigate any potential leaks.[1]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[3]
Experimental Protocols
Spill Management Protocol
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated.[3]
-
Don Appropriate PPE: Before attempting cleanup, equip yourself with the required personal protective equipment.[3]
-
Contain the Spill: Prevent the spilled material from entering drains or water courses.[3]
-
Cleanup:
-
For Dry Spills: Use dry cleanup methods such as carefully sweeping or shoveling the material. Avoid generating dust.[3] Place the collected material into a labeled hazardous waste container.[3]
-
For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol (CAS No. 1313738-83-8).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds, such as quinoline derivatives and catechols, is strongly advised. Quinoline derivatives may act as skin, eye, and respiratory irritants.[4] Therefore, it is imperative to handle this compound with the utmost care in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect for degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation. For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | Protects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. | Secondary |
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized operational workflow is critical to ensure safety during the handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Preparation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust particles.
-
Dissolving: Add the solid to the solvent slowly to prevent splashing. If using a volatile solvent, ensure adequate ventilation.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
3. Cleanup and Decontamination:
-
Surfaces: All surfaces that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.
-
Glassware: Decontaminate all glassware with a suitable solvent before washing.
4. Waste Disposal:
-
Segregation: Properly segregate chemical waste to prevent dangerous reactions.
-
Solid Waste: Collect any solid waste in a clearly labeled, sealable container. Label the container as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and sealable container. Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.
-
Contaminated Labware: Disposable items such as gloves and pipette tips should be collected in a separate, sealed bag labeled as "Hazardous Waste: Contaminated Debris".
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
5. PPE Removal:
-
Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste container.
Disposal Plan
Treat this compound as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Caption: Waste disposal workflow for this compound.
By implementing these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
